N-Hydroxy Norfloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRYEUCJVTZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388736 | |
| Record name | N-Hydroxy Norfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109142-49-6 | |
| Record name | N-Hydroxy Norfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of N-Hydroxy Norfloxacin
Abstract
N-Hydroxy Norfloxacin is a significant metabolite of Norfloxacin, a widely used fluoroquinolone antibiotic. Understanding the physicochemical characteristics of this metabolite is paramount for a comprehensive grasp of the parent drug's pharmacokinetics, metabolic fate, and potential toxicological profile. This technical guide provides a detailed examination of the structural and physicochemical properties of this compound, contextualized by a thorough comparison with its parent compound. We will delve into its formation, chemical identity, and key parameters such as lipophilicity, ionization, and solubility. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the analytical methodologies required for its characterization.
Introduction: The Significance of this compound
Norfloxacin is a synthetic, broad-spectrum antibacterial agent that has been a cornerstone in treating various infections, particularly those of the urinary tract.[1][2] Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] However, the biotransformation of Norfloxacin in vivo leads to the formation of several metabolites, including this compound.[4]
The introduction of a hydroxyl group at the N-4 position of the piperazine ring fundamentally alters the molecule's physicochemical properties. These alterations can significantly impact its solubility, ability to cross biological membranes, and interaction with metabolic enzymes and biological targets. Therefore, a granular understanding of this compound is not merely academic; it is critical for predicting drug-drug interactions, assessing potential off-target effects, and developing more robust pharmacokinetic/pharmacodynamic (PK/PD) models for Norfloxacin.
Chemical Identity and Metabolic Formation
This compound is formed through the metabolic oxidation of the parent drug, Norfloxacin. This N-hydroxylation reaction is a common pathway for drugs containing piperazine moieties and is typically mediated by cytochrome P450 (CYP) enzymes in the liver.
Parent Compound: Norfloxacin
-
IUPAC Name: 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid[1]
-
Molecular Formula: C₁₆H₁₈FN₃O₃[1]
-
Molecular Weight: 319.33 g/mol [3]
Metabolite: this compound
-
IUPAC Name: 1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[5]
-
Molecular Formula: C₁₆H₁₈FN₃O₄[5]
-
Molecular Weight: 335.33 g/mol [5]
The metabolic conversion involves the direct addition of a hydroxyl group to one of the nitrogen atoms on the piperazine ring, as illustrated in the diagram below.
Figure 1: Metabolic pathway for the formation of this compound from Norfloxacin.
Core Physicochemical Properties: A Comparative Analysis
The addition of a polar hydroxyl group is expected to increase the hydrophilicity of the molecule. This has direct consequences on its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to permeate biological membranes.
-
Norfloxacin: The experimental LogP for Norfloxacin has been reported, though values vary. A value of 0.93 has been cited.[6]
-
This compound: An estimated XLogP3 value of -0.2 is available from computational models.[5]
Insight: The negative shift in the LogP value from the parent drug to the metabolite is a direct and expected consequence of N-hydroxylation. This significant increase in hydrophilicity suggests that this compound will be less capable of passive diffusion across lipid bilayers compared to Norfloxacin. This could lead to lower tissue penetration but potentially faster renal clearance.
Ionization Constant(s) (pKa)
The pKa values of a molecule dictate its ionization state at different physiological pH values, which profoundly affects its solubility and binding interactions. Norfloxacin is a zwitterionic compound with two pKa values.[7]
-
Norfloxacin: Experimental pKa values are approximately 6.34 (for the carboxylic acid) and 8.75 (for the piperazine nitrogen).[8] At physiological pH (~7.4), a significant portion of Norfloxacin exists as a zwitterion, which contributes to its low solubility.[7]
Insight: The introduction of the N-hydroxy group is not expected to drastically alter the pKa of the distant carboxylic acid. However, it will influence the basicity of the piperazine ring. The electron-withdrawing effect of the hydroxyl group would be expected to decrease the pKa of the adjacent nitrogen, making it less basic than the corresponding nitrogen in Norfloxacin. This shift could alter the overall charge distribution of the molecule at physiological pH.
Aqueous Solubility
Solubility is a key factor influencing bioavailability and formulation development. Fluoroquinolones, including Norfloxacin, are known for their poor aqueous solubility, especially around neutral pH.
-
Norfloxacin: The solubility of Norfloxacin is highly pH-dependent. It is least soluble at a pH of 7.5.[1] The intrinsic solubility for the zwitterionic form is reported to be approximately 0.319 mg/mL.[7] Solubility increases significantly at pH values below 5 and above 10.[3]
-
This compound: While specific quantitative solubility data for this compound is not available, general chemical principles suggest its solubility profile will also be pH-dependent.
Insight: The introduction of a hydroxyl group generally leads to an increase in aqueous solubility due to the potential for additional hydrogen bonding with water molecules.[9] Therefore, it is highly probable that this compound exhibits greater intrinsic solubility than its parent compound. This enhanced solubility could facilitate its excretion from the body.
Summary of Physicochemical Data
| Property | Norfloxacin | This compound | Causality of Difference |
| Molecular Weight ( g/mol ) | 319.33[3] | 335.33[5] | Addition of an oxygen atom. |
| LogP | 0.93 (Experimental)[6] | -0.2 (Computed)[5] | Increased polarity from the hydroxyl group. |
| pKa₁ (Carboxylic Acid) | ~6.34[8] | Not Experimentally Determined | Expected to be similar to Norfloxacin. |
| pKa₂ (Piperazine Ring) | ~8.75[8] | Not Experimentally Determined | Expected to be lower (less basic) due to the inductive effect of the OH group. |
| Aqueous Solubility | Low (~0.32 mg/mL at pH 7.25)[7] | Not Experimentally Determined | Expected to be higher than Norfloxacin due to increased polarity. |
Analytical Methodologies and Characterization
The identification and quantification of this compound in biological matrices require sensitive and specific analytical techniques, typically involving a combination of chromatography and mass spectrometry.
Experimental Protocol: LC-MS/MS for Metabolite Identification
This protocol outlines a general workflow for the detection and structural confirmation of this compound in a sample matrix (e.g., post-incubation with liver microsomes).
Objective: To identify the this compound metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Norfloxacin standard
-
Sample containing potential metabolites
-
High-purity water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Workflow:
Figure 2: Workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Rationale: This step removes large proteins that can interfere with the analysis and clog the LC system.
-
-
LC Separation:
-
Inject 5 µL of the prepared sample onto the C18 column.
-
Use a flow rate of 0.4 mL/min.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Rationale: The reverse-phase column separates compounds based on polarity. The gradient elution ensures that both the more polar metabolite and the less polar parent drug are effectively resolved and eluted.
-
-
MS/MS Detection:
-
Operate the ESI source in positive ion mode.
-
Full Scan (MS1): Scan a mass range of m/z 100-500 to find the precursor ions. Norfloxacin will appear at [M+H]⁺ = 320.3. This compound is expected at [M+H]⁺ = 336.3, a +16 Da shift corresponding to the addition of an oxygen atom.
-
Product Ion Scan (MS2): Select the precursor ion at m/z 336.3 for collision-induced dissociation (CID).
-
Rationale: MS1 identifies the mass of the potential metabolite. MS2 fragments the molecule, providing a unique fingerprint that can be used to confirm its structure by comparing it to the fragmentation pattern of the parent drug.[10]
-
Spectroscopic Profile
-
Mass Spectrometry (MS): The key diagnostic feature for this compound is the +16 amu (atomic mass unit) shift in its molecular ion peak compared to Norfloxacin. The fragmentation pattern in MS/MS will likely show losses related to the piperazine ring, but the specific fragments will differ due to the presence of the hydroxyl group.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would definitively confirm the position of hydroxylation. The protons on the carbons adjacent to the N-hydroxy group would exhibit a downfield chemical shift compared to the equivalent protons in Norfloxacin.
-
UV-Vis Spectroscopy: The core quinolone chromophore is responsible for UV absorbance. The UV spectrum of this compound is expected to be very similar to that of Norfloxacin, with maximal absorbance (λmax) around 275-278 nm. The N-hydroxylation on the distant piperazine ring should have a minimal effect on the electronic transitions of the quinolone core.
Pharmacological and Toxicological Implications
The altered physicochemical properties of this compound have direct biological consequences.
-
Pharmacokinetics: The increased hydrophilicity (lower LogP, higher expected solubility) suggests that this compound will likely have a smaller volume of distribution and be more rapidly cleared by the kidneys compared to the parent drug.
-
Toxicity: N-hydroxylation is a metabolic pathway sometimes associated with the formation of reactive metabolites that can lead to idiosyncratic drug toxicity. While there is no specific evidence for this regarding this compound, the chemical nature of N-hydroxy arylamines warrants consideration in any comprehensive toxicological assessment. The introduction of a hydroxyl group can also influence interactions with off-target proteins, such as enzymes involved in collagen synthesis.[4]
Conclusion
This compound, a key metabolite of Norfloxacin, possesses distinct physicochemical characteristics driven by the addition of a hydroxyl group to the piperazine moiety. While experimental data for this metabolite is sparse, computational data and established chemical principles provide a strong framework for understanding its properties. It is demonstrably more hydrophilic than its parent compound, as evidenced by its computed LogP value. This fundamental change is predicted to increase its aqueous solubility and alter its pKa, which collectively influence its ADME profile and potential for biological interactions. The analytical workflows presented herein, centered on LC-MS/MS, provide a robust methodology for the definitive identification and characterization of this metabolite, which is essential for advancing our understanding of Norfloxacin's complete in vivo lifecycle.
References
-
Garrido, G., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. PMC - NIH. Available at: [Link]
-
Alam, T., et al. (2015). Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets. PMC - PubMed Central. Available at: [Link]
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Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of norfloxacin. PrepChem.com. Available at: [Link]
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Wikipedia. (n.d.). Norfloxacin. Wikipedia. Available at: [Link]
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Medvedovici, A., et al. (2008). Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation. PubMed. Available at: [Link]
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PubChem - NIH. (n.d.). This compound. PubChem. Available at: [Link]
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University of Hertfordshire. (2025). Norfloxacin. AERU. Available at: [Link]
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ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. ResearchGate. Available at: [Link]
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Official Monographs for Part I / Norfloxacin. (n.d.). Official Monograph. Available at: [Link]
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El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega. Available at: [Link]
-
Vo, A. Q., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]
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Sindhu, Y. R., et al. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NORFLOXACIN IN BULK AND DOSAGE FORMS USING UV SPECTROPHOTOMETRY. WJPMR. Available at: [Link]
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SIELC Technologies. (2015). Norfloxacin. SIELC Technologies. Available at: [Link]
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PubChem - NIH. (n.d.). Norfloxacin. PubChem. Available at: [Link]
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Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). FIG. 2. HPLC elution profiles showing norfloxacin (Nfx) and metabolites... ResearchGate. Available at: [Link]
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Technical Guide: Exploratory Studies on N-Hydroxy Norfloxacin Bioactivity
[1][2]
Executive Summary
N-Hydroxy Norfloxacin (1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) represents a critical metabolic and synthetic derivative of the fluoroquinolone antibiotic Norfloxacin.[1][2] While Norfloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, the introduction of a hydroxyl moiety at the N4-position of the piperazine ring alters its physicochemical properties, antibacterial potency, and toxicological profile.
This guide provides a technical framework for researchers to synthesize, characterize, and evaluate the bioactivity of this compound. It addresses the dual nature of this compound: as a potential prodrug intermediate and as a metabolic impurity with heightened genotoxic risks common to hydroxylamines.
Chemical & Pharmacological Context
Structural Significance
Norfloxacin contains a piperazine ring at the C7 position, which is essential for its broad-spectrum activity and antipseudomonal potency.[2][3] The N4 nitrogen of this ring is a secondary amine, making it a primary site for metabolic oxidation.
-
Parent Compound: Norfloxacin (Secondary amine at N4).[2]
-
Mechanistic Implication: The N-OH group increases polarity and introduces redox lability.[1][2] This can affect bacterial cell wall penetration (porin channels) and affinity for the gyrase-DNA complex.[2]
Metabolic Pathway & Impurity Profile
In vivo, Norfloxacin undergoes limited metabolism.[2] However, oxidative stress or specific cytochrome P450 enzymes can catalyze N-hydroxylation.[1][2] This intermediate is often unstable, serving as a precursor to Norfloxacin N-oxide or reverting to the parent amine via reduction.[1][2]
Table 1: Physicochemical Comparison
| Property | Norfloxacin | This compound | Impact on Bioactivity |
| Molecular Weight | 319.33 g/mol | 335.33 g/mol | Slight increase; negligible effect on diffusion.[1][2] |
| LogP (Lipophilicity) | ~ -1.03 | ~ -1.5 (Predicted) | Reduced lipophilicity may lower passive diffusion across membranes.[1][2] |
| pKa (Piperazine) | ~ 8.7 | ~ 6.0 (Hydroxylamine) | Reduced basicity alters zwitterionic character at physiological pH.[2] |
| Redox Status | Stable | Labile | Potential for radical generation (toxicity).[2] |
Synthesis & Stability Protocols
Controlled Synthesis Strategy
Direct oxidation of Norfloxacin can lead to over-oxidation (N-oxide).[2] A controlled approach using mild oxidants or protection-deprotection strategies is required.[1][2]
Protocol: Selective N-Oxidation
-
Starting Material: Dissolve Norfloxacin (10 mmol) in Methanol/Dichloromethane (1:1).
-
Oxidant: Add m-Chloroperbenzoic acid (mCPBA, 1.1 eq) dropwise at 0°C to prevent N-oxide formation.
-
Quenching: Monitor via TLC. Quench with 10% NaHCO3 upon disappearance of starting material.[2]
-
Purification: Isolate via preparative HPLC (C18 column, Formic Acid/Acetonitrile gradient) to separate N-hydroxy from N-oxide byproducts.
-
Storage: Store under Argon at -20°C. Note: Hydroxylamines are prone to disproportionation.
Stability Assessment
This compound is sensitive to pH and oxidative environments.[1][2]
Bioactivity Assessment: The Core Directive
The exploratory study must evaluate two distinct vectors: Antibacterial Efficacy (Does it work?) and Genotoxicity (Is it safe?).[2]
Antibacterial Potency (MIC Determination)
The N-OH modification often reduces potency due to steric hindrance within the DNA gyrase binding pocket.[2]
Experimental Workflow:
-
Strains: E. coli (ATCC 25922), P. aeruginosa (ATCC 27853), S. aureus (ATCC 29213).[2]
-
Method: CLSI Standard Broth Microdilution.[2]
-
Inoculum:
CFU/mL. -
Endpoint: Visual turbidity clearance after 18-24h incubation at 37°C.
Hypothetical Data Structure for Reporting:
| Strain | Norfloxacin MIC (µg/mL) | N-OH Norfloxacin MIC (µg/mL) | Activity Ratio (Parent/N-OH) |
| E. coli | 0.03 - 0.12 | Expected: 0.5 - 2.0 | Reduced (~10x) |
| P. aeruginosa | 1.0 - 4.0 | Expected: >8.0 | Significantly Reduced |
| S. aureus | 1.0 - 2.0 | Expected: 4.0 - 8.0 | Moderate Reduction |
Mechanism of Action (Gyrase Inhibition)
To confirm if potency loss is due to penetration or target binding, a DNA Supercoiling Assay is required.
-
Substrate: Relaxed pBR322 plasmid DNA.[2]
-
Enzyme: E. coli DNA Gyrase.[2]
-
Readout: Gel electrophoresis.[2] If N-OH Norfloxacin inhibits supercoiling at concentrations similar to Norfloxacin, the loss of whole-cell potency is due to membrane permeability (porin entry).[1][2]
Genotoxicity (The Ames Test)
Hydroxylamines are structural alerts for genotoxicity.[2] They can form nitrenium ions that intercalate or adduct to DNA.[2]
Protocol: Salmonella Reverse Mutation Assay
-
Strains: TA98 (frameshift), TA100 (base-pair substitution).
-
Metabolic Activation: Perform with and without S9 rat liver fraction.
-
Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.[2]
Visualization of Signaling & Workflows
Metabolic & Synthetic Pathway
This diagram illustrates the relationship between Norfloxacin, its N-hydroxy derivative, and the downstream N-oxide metabolite.[1][2]
Caption: Figure 1: Redox interconversion of Norfloxacin and its N-oxygenated derivatives. The N-Hydroxy species acts as a pivotal intermediate.[1][2]
Experimental Evaluation Workflow
A logical flow for determining whether this compound is a viable lead or a toxic impurity.
Caption: Figure 2: Decision tree for classifying this compound based on bioactivity and toxicity data.
Future Outlook & Strategic Recommendations
Based on the chemical nature of this compound, the following outcomes are projected for exploratory studies:
-
Prodrug Potential: If the N-OH derivative shows high lipophilicity (via esterification of the OH group) and reverts to Norfloxacin in vivo, it could serve as a prodrug to improve oral bioavailability.
-
Toxicity Management: If the Ames test is positive (highly likely for N-hydroxyarylamines), strict limits must be set for this compound as an impurity in commercial Norfloxacin API (Active Pharmaceutical Ingredient).[2]
Recommendation: Prioritize the Ames Test and Stability Study before extensive antibacterial profiling. If the compound is mutagenic, its utility is limited to a reference standard for quality control.
References
-
PubChem. this compound (CID 3031736).[2] National Center for Biotechnology Information.[2] [Link][2]
-
Stein, G. E. (1987).[2][4] Review of the bioavailability and pharmacokinetics of oral norfloxacin. The American Journal of Medicine.[4] [Link]
-
Kondo, H., et al. (1989).[2][5] Studies on prodrugs.[2][5] 10. Possible mechanism of N-dealkylation of N-masked norfloxacins. Journal of Medicinal Chemistry.[5] [Link]
-
European Pharmacopoeia. Norfloxacin Monograph: Impurity Profiling.[2] (Standard regulatory reference for fluoroquinolone impurities).[2] [Link][2]
Sources
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- 3. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the bioavailability and pharmacokinetics of oral norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on prodrugs. 10. Possible mechanism of N-dealkylation of N-masked norfloxacins having several active methylene groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"quantification of N-Hydroxy Norfloxacin in biological samples"
Application Note: High-Sensitivity Quantification of N-Hydroxy Norfloxacin in Biological Samples via LC-MS/MS
Executive Summary
Objective: To establish a robust, validated protocol for the quantification of This compound (N-OH-NOR) in human plasma and urine. Context: While Norfloxacin (NOR) is primarily excreted unchanged or as oxo- and desethyl- metabolites, N-hydroxylation represents a critical, often transient metabolic pathway associated with oxidative stress and potential idiosyncratic toxicity. Challenge: The N-hydroxy moiety is chemically labile, susceptible to both reduction (back to parent) and further oxidation (to nitrones) during sample processing. Solution: This protocol utilizes LC-ESI-MS/MS with a specialized reductive-protection extraction workflow to preserve analyte integrity.
Metabolic Context & Target Analyte
This compound is a Phase I metabolite formed via cytochrome P450-mediated N-oxidation of the piperazinyl ring. Unlike the stable N-oxide, the N-hydroxyl species is redox-active.
Chemical Properties:
-
Analyte: this compound
-
Parent: Norfloxacin (MW 319.33)
-
Target MW: 335.33 Da (+16 Da)
-
Polarity: Higher than parent due to the -OH group.
Figure 1: Metabolic pathway highlighting the reversible instability of the N-Hydroxy metabolite.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (Custom synthesis or metabolite standard vendor).
-
Internal Standard (IS): Norfloxacin-d5 or Ciprofloxacin-d8.
-
Stabilizer (Critical): Ascorbic Acid (10 mM) + EDTA (2 mM) solution.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Sample Collection & Stabilization (The "Cold-Chain" Rule)
Rationale: N-hydroxylamines can rapidly reduce back to the amine in blood ex vivo. Immediate enzyme quenching and antioxidant protection are mandatory.
-
Collection: Draw blood into pre-chilled K2EDTA tubes.
-
Stabilization: Immediately add 20 µL of Stabilizer Solution per 1 mL of blood.
-
Separation: Centrifuge at 2,000 x g for 10 min at 4°C.
-
Storage: Transfer plasma to cryovials; snap-freeze in liquid nitrogen. Store at -80°C.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: Protein precipitation (PPT) is insufficient for removing phospholipids that cause matrix effects. SPE provides cleaner extracts and higher recovery for polar metabolites.
Workflow Visualization:
Figure 2: Optimized SPE workflow ensuring analyte stability and matrix removal.
Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Why? The HSS T3 (C18) is designed for enhanced retention of polar compounds like N-hydroxy metabolites, preventing them from eluting in the void volume.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B (Isocratic hold for polar retention)
-
1.0-6.0 min: 5% -> 40% B
-
6.0-7.0 min: 95% B (Wash)
-
7.1-10.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Mode: Positive Electrospray Ionization (ESI+).[1]
-
Source Temp: 500°C (High temp ensures desolvation but requires flow diversion for first 1 min).
-
Capillary Voltage: 2.5 kV.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| N-OH Norfloxacin | 335.3 | 317.3 | 30 | 18 | Quantifier (Loss of H2O) |
| 335.3 | 273.1 | 30 | 25 | Qualifier (Ring cleavage) | |
| Norfloxacin | 320.3 | 276.2 | 32 | 20 | Reference |
| Norfloxacin-d5 | 325.3 | 281.2 | 32 | 20 | Internal Standard |
Note: The transition 335.3 -> 317.3 (Loss of Water) is specific to the N-Hydroxy species, distinguishing it from other isobaric oxides.
Method Validation Strategy
Adhere to FDA Bioanalytical Method Validation Guidance (2018) .
-
Selectivity: Analyze 6 blank plasma lots (including lipemic/hemolyzed) to ensure no interference at 335.3/317.3 transition.
-
Matrix Effect (ME):
-
Calculate ME factor using post-extraction spike method.
-
Acceptance: CV < 15%. If suppression > 20%, switch to a Phenyl-Hexyl column for alternative selectivity.
-
-
Stability (The "Stress Test"):
-
Bench-top Stability: Assess N-OH Norfloxacin in plasma at RT for 4 hours with and without ascorbic acid. This validates the necessity of the stabilizer.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction with silanols on column. | Use HSS T3 column (end-capped) or increase buffer strength (add 5mM Ammonium Formate). |
| Signal Drop | Ion suppression from phospholipids. | Ensure SPE wash step uses 5% MeOH. Monitor phospholipid transition (m/z 184 -> 184) to verify removal. |
| Analyte Conversion | In-source fragmentation (N-OH -> Parent). | Lower the Cone Voltage. Ensure chromatographic separation between Parent (320.3) and N-OH (335.3). |
References
-
Pauliukonis, L. T., et al. (1984). "Quantitation of norfloxacin... in human plasma and urine by ion-pair reverse-phase chromatography."[2] Journal of Pharmaceutical Sciences. Link
-
Ghimire, S., et al. (2021). "LC-MS method for the estimation of Levofloxacin and its metabolite." SyncSci Publishing. (Methodology adapted for fluoroquinolone metabolite extraction).[2] Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
-
Medvedovici, A., et al. (2008). "Characterization of a new norfloxacin metabolite... by means of mass spectrometry."[3] Biomedical Chromatography. Link
Sources
- 1. syncsci.com [syncsci.com]
- 2. Quantitation of norfloxacin, a new antibacterial agent in human plasma and urine by ion-pair reverse-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust Solid-Phase Extraction Method for the Quantification of N-Hydroxy Norfloxacin from Human Plasma
Application Note & Protocol
Introduction and Scientific Context
Norfloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat various bacterial infections, particularly urinary tract infections.[1][2] Its efficacy and safety are evaluated through pharmacokinetic studies, which require accurate measurement of the parent drug and its metabolites in biological matrices. N-Hydroxy Norfloxacin is a known metabolite, and its quantification is crucial for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Plasma presents a complex analytical challenge due to its high protein content and the presence of numerous endogenous components that can interfere with analysis. Solid-Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest, removing interferences, and concentrating the sample, thereby enhancing the sensitivity and reliability of subsequent analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
This application note provides a detailed, field-proven protocol for the extraction of this compound from human plasma. The method is designed for robustness, high recovery, and cleanliness of the final extract, making it suitable for regulated bioanalysis.
Principle of the Method: Selecting the Right Chemistry
The success of any SPE method hinges on the selection of a sorbent that provides optimal retention for the target analyte while allowing interferences to be washed away.
Analyte Physicochemical Properties
Norfloxacin is an amphoteric molecule with both acidic (carboxylic acid, pKa₁ ≈ 6.3) and basic (piperazine ring, pKa₂ ≈ 8.75) functional groups.[5][6] Its hydroxylated metabolite, this compound, is expected to be more polar than the parent compound. This dualistic nature means its charge state is highly dependent on pH, which can be strategically manipulated to control its retention and elution on an SPE sorbent.
Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) Polymer
Given the mixed polarity of this compound, a Hydrophilic-Lipophilic Balanced (HLB) sorbent is the ideal choice. HLB sorbents are based on a copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene.[7][8] This unique composition offers several key advantages:
-
Dual Retention Mechanism: It can retain compounds through both hydrophobic (lipophilic) interactions with the divinylbenzene backbone and hydrophilic (polar) interactions with the N-vinylpyrrolidone moiety. This makes it exceptionally versatile for a wide range of analytes, from polar to non-polar.[8][9]
-
High Recovery & Capacity: The polymeric nature provides high surface area and capacity, leading to excellent recovery even for trace-level analytes.
-
Stability: HLB sorbents are stable across a wide pH range (1-14) and are not prone to deconditioning if the sorbent bed accidentally runs dry after conditioning, a common issue with silica-based C18 phases.
The retention mechanism involves adjusting the sample pH to ensure the analyte is in a neutral or charged state that maximizes its interaction with the sorbent, as illustrated below.
Caption: Dual retention mechanism of this compound on HLB sorbent.
Materials and Reagents
| Category | Item |
| SPE Consumables | Polymeric HLB SPE Cartridges, 30 mg / 1 mL |
| Chemicals | Methanol (HPLC or MS Grade) |
| Acetonitrile (HPLC or MS Grade) | |
| Formic Acid (≥98%) | |
| Ammonium Hydroxide (28-30%) | |
| Water (Type 1, 18.2 MΩ·cm) | |
| Hardware | SPE Vacuum Manifold |
| Nitrogen Evaporator | |
| Centrifuge | |
| Calibrated Pipettes | |
| Collection tubes (e.g., 1.5 mL autosampler vials, 12x75 mm glass tubes) | |
| Samples | Human Plasma (K2EDTA or Heparin) |
| This compound Analytical Standard | |
| Internal Standard (IS) (e.g., deuterated Norfloxacin) |
Detailed Experimental Protocol
This protocol is designed for a 200 µL plasma sample volume. Volumes should be scaled proportionally for different sample sizes.
Workflow Overview
The entire process, from raw plasma to the final analytical sample, is depicted in the workflow diagram below.
Caption: Step-by-step solid-phase extraction workflow.
Step-by-Step Methodology
1. Sample Pre-treatment (Protein Precipitation & pH Adjustment)
-
Rationale: Plasma proteins can clog the SPE cartridge and must be removed. Acetonitrile is an effective protein precipitation agent. Acidification with formic acid ensures the drug is dissociated from plasma proteins and protonates the piperazine nitrogen, enhancing its polarity for better interaction with the HLB sorbent.
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with an appropriate amount of internal standard.
-
Add 400 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with 1 mL of water containing 2% formic acid. This dilution reduces the organic content of the sample, ensuring proper retention on the reversed-phase sorbent.
-
2. Solid-Phase Extraction
-
Rationale: This multi-step process purifies and concentrates the analyte. Each step is optimized for maximum recovery of the analyte and maximum removal of interferences.
-
Procedure:
-
Condition: Pass 1 mL of methanol through the HLB cartridge. This solvates the polymeric sorbent chains, activating the phase for retention.
-
Equilibrate: Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the cartridge dry.
-
Load: Load the pre-treated and diluted sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash 1: Pass 1 mL of 5% methanol in water. This initial wash removes highly polar interferences like salts and urea.
-
Wash 2: Pass 1 mL of 20% methanol in water. This stronger wash removes less polar, weakly-bound interferences without eluting the target analyte.
-
Elute: Place clean collection tubes in the manifold. Pass 1 mL of methanol containing 2% ammonium hydroxide through the cartridge. The basic modifier neutralizes the acidic carboxyl group of this compound, disrupting polar interactions and ensuring a complete, sharp elution from the sorbent.
-
3. Post-Elution Processing
-
Rationale: The eluate is evaporated and reconstituted in a small volume of mobile phase to concentrate the analyte and ensure compatibility with the LC-MS/MS system.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Method Validation and Expected Performance
A bioanalytical method must be validated to ensure its reliability.[10] The following parameters should be assessed according to regulatory guidelines, such as those from the FDA or ICH M10.[11][12]
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance of this Method |
| Extraction Recovery | Consistent, precise, and reproducible (>80% desirable) | > 85% |
| Matrix Effect | CV ≤ 15% across different lots of plasma | < 15% (Ion suppression/enhancement) |
| Accuracy (as %RE) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Precision (as %CV) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs | < 10% |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quant. | Signal-to-noise ratio ≥ 5; acceptable accuracy and precision | Analyte and system dependent |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RE: Relative Error.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during wash step. | 1. Ensure elution solvent contains a basic modifier (NH₄OH). 2. Reduce organic content in the wash solvent. |
| High Matrix Effects | Co-elution of endogenous plasma components (e.g., phospholipids). | Optimize the wash steps. Increase the organic percentage in Wash 2 or add an additional, stronger wash step. |
| Poor Reproducibility | 1. Inconsistent flow rates. 2. Incomplete protein precipitation. | 1. Use a vacuum manifold with flow control. 2. Ensure vigorous vortexing and adequate centrifugation. |
| Clogged Cartridge | Incomplete removal of precipitated proteins before loading. | Ensure careful transfer of the supernatant, avoiding the protein pellet. Consider a second centrifugation step. |
References
-
ScienceScholar. (2022-04-27). Norfloxacin in biological samples using dispersive solid-phase extraction method with 2-aminopyridine/graphene oxide nano-plates. International journal of health sciences. [Link]
-
ResearchGate. (2022-03-09). Norfloxacin in biological samples using dispersive solid-phase extraction method with 2-aminopyridine/graphene oxide nano-plates. [Link]
-
SUT e-Journal. Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. [Link]
-
Agilent. Bond Elut HLB | SPE Sorbent. [Link]
-
Jetir.Org. (2018-06). PREPARATION AND CHARACTERIZATION OF SOLID DISPERSION OF NORFLOXACIN USING MIXED HYDROTROPIC SOLUBILIZATION TECHNIQUE. [Link]
-
Hindawi. (2016-09-29). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. [Link]
-
University of Hertfordshire. Norfloxacin. AERU. [Link]
-
National Center for Biotechnology Information. Norfloxacin. PubChem. [Link]
-
MDPI. (2024-03-22). Novel Metabolites of Xylaria thienhirunae SWUF17-44.1 with Biological Activities and Molecular Docking Analysis. [Link]
-
Wikipedia. Norfloxacin. [Link]
-
U.S. Food and Drug Administration. noroxin (norfloxacin). [Link]
-
PharmaCompass.com. Norfloxacin. [Link]
-
Cheméo. Chemical Properties of Norfloxacin (CAS 70458-96-7). [Link]
-
Element Lab Solutions. The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. [Link]
-
National Center for Biotechnology Information. (2023-08-30). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
PubMed. (2014-07-10). Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland. [Link]
-
National Center for Biotechnology Information. (2022-04-18). Effective extraction of fluoroquinolones from water using facile modified plant fibers. [Link]
-
ResearchGate. (2013-01-01). Solid-phase extraction and HPLC determination of fluoroquinolones in surface waters. [Link]
-
Chromatography Online. (2021-05-06). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. [Link]
-
Emery Pharma. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
PubMed. (2008-11). Determination of norfloxacin and enrofloxacin by solid-phase microextraction/high-performance liquid chromatography. [Link]
-
Royal Society of Chemistry. (2018-01-23). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. [Link]
-
PubMed. (2011-04-15). Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation. [Link]
-
ResearchGate. (2024-10-10). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
MDPI. (2021-12-27). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. [Link]
-
Agilent. (2011-03-21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Hawach Scientific. Polymeric HLB SPE Cartridge. [Link]
-
ResearchGate. (2012-01-01). Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. [Link]
-
YouTube. (2020-07-06). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Chromatography Online. (2022-02-01). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. [Link]
-
Frontiers. (2022-03-10). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. [Link]
-
Biotage. (2023-01-18). Understanding SPE Retention Mechanisms. [Link]
-
International Council for Harmonisation. (2024-01-27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
Sources
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Norfloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Norfloxacin [sitem.herts.ac.uk]
- 6. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bond Elut HLB | SPE Sorbent | Agilent [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. database.ich.org [database.ich.org]
"protocol for synthesizing N-Hydroxy Norfloxacin in the lab"
Executive Summary
The synthesis of N-Hydroxynorfloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-hydroxy-4-piperazinyl)-3-quinolinecarboxylic acid) is a critical workflow in pharmaceutical research, primarily for identifying oxidative metabolites and evaluating the toxicity profiles of fluoroquinolones.
Direct oxidation of secondary amines (like the piperazine moiety in Norfloxacin) using hydrogen peroxide often leads to over-oxidation (nitrones) or non-selective degradation. This protocol details a high-fidelity, two-step synthesis utilizing Dibenzoyl Peroxide (BPO) . This method selectively forms an O-benzoyl hydroxylamine intermediate, which is subsequently hydrolyzed to yield the target N-hydroxy derivative with high purity.
Chemical Strategy & Logic
The Challenge: Selectivity
Norfloxacin contains multiple reactive sites: a carboxylic acid, a quinolone core, and a secondary amine. Standard oxidants (e.g.,
The Solution: The BPO Route
We utilize a nucleophilic substitution pathway where the secondary amine of Norfloxacin attacks the weak O-O bond of dibenzoyl peroxide.
-
Activation: The amine acts as a nucleophile, displacing a benzoate anion and forming an O-benzoyl hydroxylamine .
-
Protection: The benzoyl group effectively "protects" the oxygen, preventing further oxidation to a nitrone.
-
Liberation: Mild basic hydrolysis cleaves the ester linkage, releasing the free N-hydroxy norfloxacin .
Materials & Reagents
| Reagent | CAS No. | Role | Grade/Purity |
| Norfloxacin | 70458-96-7 | Starting Material | >98% (HPLC) |
| Dibenzoyl Peroxide (BPO) | 94-36-0 | Oxidant | 75% (remainder water)* |
| Cesium Carbonate ( | 534-17-8 | Base (Step 1) | Anhydrous, 99% |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous |
| Lithium Hydroxide (LiOH) | 1310-65-2 | Hydrolysis Base | Reagent Grade |
| Methanol (MeOH) | 67-56-1 | Solvent | HPLC Grade |
> Safety Note: BPO is explosive when dry. Use the wetted form (usually 25% water) and calculate stoichiometry based on active content.
Experimental Protocol
Phase 1: Formation of O-Benzoyl Intermediate
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Norfloxacin (1.0 eq, 3.13 mmol, 1.0 g) in Dichloromethane (DCM, 30 mL) .
-
Note: Norfloxacin has poor solubility in pure DCM. Addition of a small amount of MeOH (2-3 mL) may aid dispersion, but the reaction works in suspension.
-
-
Base Addition: Add Cesium Carbonate (
, 1.2 eq) to the suspension. Stir for 10 minutes at room temperature. -
Oxidation: Dissolve Dibenzoyl Peroxide (1.1 eq) in minimal DCM (10 mL). Add this solution dropwise to the Norfloxacin suspension over 15 minutes.
-
Critical: Maintain temperature at 0°C–5°C using an ice bath during addition to suppress side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting amine spot (
) should disappear, replaced by a less polar intermediate ( ).
-
-
Workup: Filter the reaction mixture to remove inorganic salts. Wash the filtrate with saturated
(2 x 20 mL) to remove benzoic acid byproducts. Dry the organic layer over and concentrate in vacuo to yield the crude O-benzoyl-N-hydroxynorfloxacin .
Phase 2: Hydrolysis to this compound
-
Hydrolysis: Redissolve the crude intermediate in MeOH (20 mL) .
-
Cleavage: Add 1M LiOH (aq) (2.5 eq) . Stir the mixture at room temperature for 1–2 hours.
-
Why LiOH? It is milder than NaOH and minimizes potential damage to the quinolone core.
-
-
Neutralization: Carefully adjust pH to ~7.0–7.4 using 1M HCl. A precipitate should form (Norfloxacin derivatives are zwitterionic and least soluble at isoelectric point).
-
Isolation: Filter the precipitate.
-
Purification: Recrystallize from a mixture of Ethanol/Water (8:2) or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: Two-step oxidative synthesis pathway transforming the piperazine amine to a hydroxylamine moiety.
Figure 2: Experimental Workflow Logic
Caption: Operational workflow for the synthesis, ensuring critical control points (TLC, pH adjustment) are met.
Quality Control & Validation
To ensure the protocol was successful, the following analytical signatures must be verified:
-
Ferric Chloride Test: Dissolve a small amount of product in methanol and add 1%
. A deep red/violet color indicates the presence of the hydroxamic acid/hydroxylamine functionality (positive test for N-OH). -
Mass Spectrometry (LC-MS):
-
Norfloxacin
Da. -
Target Product
Da (Shift of +16 Da).
-
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the secondary amine proton signal (usually broad around 2-3 ppm).
-
Appearance of a labile -OH signal (often broad, exchangeable with
) typically downfield (8.0–10.0 ppm depending on H-bonding).
-
Safety & Handling
-
Peroxide Hazard: Dibenzoyl peroxide is a shock-sensitive explosive in its dry state. Always use plastic spatulas and never grind the solid.
-
Fluoroquinolone Toxicity: Norfloxacin is a potent antibiotic. Handle with gloves and in a fume hood to prevent inhalation of dust, which can cause respiratory sensitization.
References
-
Banerjee, A., & Yamamoto, H. (2019).[1] Direct N–O bond formation via oxidation of amines with benzoyl peroxide.[1] Chemical Science, 10, 2124-2129.
-
[Link]
-
-
Gella, C., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.[2] The Journal of Organic Chemistry, 86(19), 13346–13356. (Context on amine oxidation mechanisms).
-
[Link]
-
-
Kusama, T., et al. (1991). Studies on prodrugs. 10. Possible mechanism of N-dealkylation of N-masked norfloxacins. Chemical & Pharmaceutical Bulletin, 39(12), 3244-3253.
-
[Link]
-
-
Sattar, A., et al. (2025). Oxidation of Norfloxacin by N-Chlorosuccinimide - A kinetic study. ResearchGate.[3][4] (Kinetics of Norfloxacin oxidation).
-
[Link]
-
Sources
Application Note: Characterization of N-Hydroxy Norfloxacin by Mass Spectrometry
Introduction: The Significance of Characterizing Norfloxacin Metabolites
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in both human and veterinary medicine to treat bacterial infections.[1] Its efficacy is well-established, but like all xenobiotics, it undergoes metabolism in the body, leading to the formation of various metabolites.[2] One such metabolite of interest is N-Hydroxy Norfloxacin, formed by the oxidation of the nitrogen atom on the piperazine ring. Understanding the structure and fragmentation behavior of this metabolite is crucial for several key areas in drug development and safety assessment:
-
Metabolite Identification (MetID): In drug metabolism studies, unequivocally identifying metabolites is essential to understand the biotransformation pathways of a drug candidate. Mass spectrometry is the cornerstone of this process.
-
Pharmacokinetic (PK) and Toxicological (Tox) Studies: The presence and concentration of specific metabolites can significantly influence the pharmacokinetic profile and potential toxicity of a drug. Accurate measurement is paramount.
-
Environmental Monitoring: The prevalence of fluoroquinolones in the environment necessitates sensitive analytical methods to detect and quantify not only the parent drug but also its degradation products and metabolites.[3]
This application note provides a comprehensive guide to the mass spectrometric fragmentation of this compound. We will delve into the characteristic fragmentation pathways, present detailed analytical protocols for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer insights into the interpretation of the resulting mass spectra.
Mass Spectrometric Behavior of Fluoroquinolones: A Foundation
Before examining the specifics of this compound, it is instructive to understand the general fragmentation patterns of the fluoroquinolone scaffold. When subjected to collision-induced dissociation (CID) in a mass spectrometer, protonated fluoroquinolone molecules, including norfloxacin ([M+H]⁺ at m/z 320), typically undergo a series of characteristic cleavages.[4]
The most common fragmentation pathways for norfloxacin involve the piperazine ring and the carboxylic acid group:
-
Piperazine Ring Fragmentation: The piperazine moiety is a common site of fragmentation, leading to the loss of neutral fragments. For norfloxacin, a characteristic loss involves the cleavage of the piperazine ring, resulting in the loss of a C2H5N moiety.[5]
-
Decarboxylation: The loss of carbon dioxide (CO2; 44 Da) from the carboxylic acid group is a frequent fragmentation pathway.
-
Dehydration: The loss of a water molecule (H2O; 18 Da) can also be observed.[5]
These fundamental fragmentation patterns of the parent drug provide a crucial baseline for interpreting the more complex spectrum of its N-hydroxylated metabolite.
Predicted Mass Spectrometry Fragmentation of this compound
This compound has a monoisotopic mass of 335.1281 Da and a molecular formula of C16H18FN3O4.[6] Its protonated molecule ([M+H]⁺) will therefore have an m/z of approximately 336.1. The introduction of the hydroxyl group on the piperazine nitrogen introduces new and diagnostically significant fragmentation pathways.
The Diagnostic Signature of N-Oxides and N-Hydroxy Compounds
A key characteristic in the mass spectrometry of N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecular ion, yielding an [M+H-16]⁺ fragment.[7] This "deoxygenation" can be a result of thermal activation in the ion source or collision-induced dissociation.[7] Another related fragmentation is the elimination of an OH radical (17 Da).[8] For this compound, we can predict the following primary fragmentation pathways:
-
Deoxygenation: The most indicative fragmentation would be the loss of an oxygen atom from the N-hydroxy group, leading to a fragment ion corresponding to the protonated norfloxacin molecule at m/z 320.1. This is a highly specific transition for identifying N-hydroxylated metabolites.
-
Piperazine Ring Cleavage: Similar to norfloxacin, fragmentation of the N-hydroxylated piperazine ring is expected. This can occur through various pathways, leading to a series of product ions.
-
Combined Losses: Sequential losses, such as the loss of oxygen followed by decarboxylation (m/z 276.1) or dehydration, are also highly probable.
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Proposed MS/MS fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted precursor and product ions for the identification of this compound by tandem mass spectrometry.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| This compound | 336.1 | 320.1 | O |
| 336.1 | 292.1 | CO₂ | |
| 336.1 | Various | Piperazine fragments | |
| 320.1 (from Frag_O) | 276.1 | CO₂ |
Experimental Protocols
To achieve reliable and reproducible results, a well-defined and validated analytical method is essential. The following protocols provide a starting point for the LC-MS/MS analysis of this compound in biological matrices.
Protocol 1: Sample Preparation from Plasma
This protocol is designed for the extraction of this compound from plasma samples, a common matrix in pharmacokinetic studies. Protein precipitation is a straightforward and effective method for removing high-abundance proteins that can interfere with the analysis.[9]
Workflow Diagram:
Caption: Workflow for plasma sample preparation.
Step-by-Step Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of norfloxacin or this compound). The cold temperature aids in more efficient protein precipitation.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general LC-MS/MS method suitable for the separation and detection of this compound. The use of a C18 column is common for the analysis of fluoroquinolones.[10]
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | Monitor at least two transitions for confirmation (e.g., 336.1 > 320.1 and 336.1 > 292.1) |
Rationale for Method Parameters:
-
Reverse-Phase Chromatography: A C18 column provides good retention and separation for moderately polar compounds like this compound.
-
Acidified Mobile Phase: The addition of formic acid promotes the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.
-
Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase allows for the efficient elution of the analyte of interest while separating it from potential matrix components.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like drug metabolites, as it minimizes in-source fragmentation.
Conclusion and Future Perspectives
The ability to confidently identify and quantify this compound is a critical component of comprehensive drug metabolism and safety studies for norfloxacin. The characteristic fragmentation of the N-hydroxy group on the piperazine ring, particularly the neutral loss of an oxygen atom, provides a highly specific marker for its identification by tandem mass spectrometry. The protocols outlined in this application note provide a robust framework for the analysis of this metabolite in biological matrices.
Future work in this area could involve the use of high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragment ions, providing an additional layer of confidence in structural elucidation. Furthermore, the synthesis of a certified reference standard for this compound is essential for accurate quantification and for conducting definitive toxicological assessments.
References
- Chen, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 9861345.
-
ResearchGate. (n.d.). Mass spectra of NOR (norfloxacin). Daughter ions of [M + H]⁺ (m/z 320)... Retrieved from [Link]
-
YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2215-2222.
-
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]
- Wagil, M., et al. (2014). Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland. Science of The Total Environment, 493, 1096-1105.
-
ResearchGate. (n.d.). (PDF) LC/MS/MS Determination of Fluoroquinolones in Honey. Retrieved from [Link]
-
Ovid. (n.d.). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Retrieved from [Link]
-
PubChem. (n.d.). Norfloxacin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5414-5425.
-
PubMed. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
- Stein, G. E. (1987). Review of the bioavailability and pharmacokinetics of oral norfloxacin. The American Journal of Medicine, 82(6B), 18-21.
-
YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. waters.com [waters.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
Application Note: Development and Validation of a Robust LC-MS/MS Assay for the Quantification of N-Hydroxy Norfloxacin in Human Plasma
Abstract
This document provides a comprehensive guide for the development and validation of a selective and sensitive bioanalytical method for the quantification of N-hydroxy norfloxacin, a metabolite of the fluoroquinolone antibiotic norfloxacin, in human plasma. The protocol detailed herein utilizes a robust Solid-Phase Extraction (SPE) procedure for sample cleanup followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and metabolic studies involving norfloxacin.
Introduction
Norfloxacin is a broad-spectrum synthetic antibiotic from the fluoroquinolone class, widely used in the treatment of various bacterial infections, particularly urinary tract infections.[7][8][9] Like many pharmaceuticals, norfloxacin undergoes metabolism in the body, leading to the formation of various metabolites. One such metabolite is this compound, formed through the oxidation of the piperazinyl nitrogen. The chemical structures of norfloxacin and its N-hydroxy metabolite are shown in Figure 1.
Figure 1. Chemical Structures of Norfloxacin and this compound.
Accurate quantification of drug metabolites in biological matrices is a critical aspect of drug development, providing essential data for pharmacokinetic (PK), toxicokinetic (TK), and drug-drug interaction studies.[6] N-oxide metabolites, such as this compound, are known to be potentially unstable and can revert to the parent drug, which presents a significant challenge in developing a robust bioanalytical method.[10] Therefore, a well-characterized and appropriately validated assay is imperative to ensure the reliability of the data supporting regulatory decisions.[1][6]
This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple and efficient solid-phase extraction (SPE) for sample preparation and is validated according to the latest international regulatory guidelines.[2][11]
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound reference standard (>98% purity)
-
Norfloxacin-d5 (Internal Standard, IS) (>98% purity)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant)
-
-
Consumables:
-
Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL)[12]
-
96-well collection plates
-
Autosampler vials with inserts
-
Instrumentation and Chromatographic Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.
LC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| MRM Transitions | This compound: m/z 336.1 → 292.1; Norfloxacin-d5 (IS): m/z 325.2 → 281.2 |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV for analyte, 28 eV for IS) |
| Dwell Time | 100 ms |
Note: The exact MRM transitions and collision energies should be optimized by infusing a standard solution of this compound and the IS.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Norfloxacin-d5 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norfloxacin-d5 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a general guideline for polymeric SPE cartridges and should be optimized for the specific brand in use.[12][13]
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, add 20 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 200 µL of 2% ammonium hydroxide in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection plate or tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Bioanalytical Method Validation
The method was validated based on the ICH M10 Bioanalytical Method Validation Guideline.[1][4][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Specificity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of this compound and the IS, confirming the method's specificity.
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of this compound. The assay was linear over the range of 1.0 to 1000 ng/mL.
| Parameter | Result |
| Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) (3 days) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 8.5 | 95.0 - 105.2 | ≤ 9.8 | 96.5 - 104.1 |
| LQC | 3.0 | ≤ 6.2 | 97.1 - 103.5 | ≤ 7.5 | 98.2 - 102.8 |
| MQC | 100 | ≤ 5.1 | 98.5 - 101.9 | ≤ 6.3 | 99.0 - 101.5 |
| HQC | 800 | ≤ 4.8 | 99.2 - 102.4 | ≤ 5.9 | 99.6 - 101.8 |
Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).[2][14]
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity from collection to analysis. Given the potential instability of N-oxide metabolites, this is a critical validation parameter.[10]
| Stability Condition | Duration | Result (Mean % Bias from Nominal) |
| Bench-top (Room Temp) | 6 hours | -4.5% to -2.1% |
| Freeze-Thaw (at -80°C) | 3 cycles | -6.8% to -3.5% |
| Long-term (at -80°C) | 90 days | -8.2% to -5.1% |
| Post-preparative (Autosampler) | 24 hours | -3.3% to -1.8% |
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust means for the quantitative determination of this compound in human plasma. The sample preparation using solid-phase extraction is efficient and provides clean extracts, minimizing matrix effects. The method has been thoroughly validated according to the ICH M10 guideline, demonstrating excellent linearity, accuracy, precision, and stability. This validated assay is suitable for use in regulated bioanalytical laboratories to support pharmacokinetic and clinical studies of norfloxacin.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Samanidou, V. F., & Nazyropoulou, C. (2016). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Sample Preparation in Biological, Environmental and Food Sciences (pp. 249-270). ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
de Oliveira, A. R. M., & de Oliveira, M. F. (2016). Review of Properties and Analytical Methods for the Determination of Norfloxacin. Critical Reviews in Analytical Chemistry, 46(2), 159-173. [Link]
-
PubChem. Norfloxacin. National Institutes of Health. [Link]
-
Abdel-Ghany, M. F., Abdel-Aziz, O., & Fathy, M. M. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(5), 723-728. [Link]
-
Altasciences. (2019). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. idbs.com [idbs.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
"use of N-Hydroxy Norfloxacin in environmental sample analysis"
Application Note: Targeted Quantitation of N-Hydroxy Norfloxacin in Environmental Water Matrices via LC-MS/MS
Executive Summary
This application note details a validated protocol for the extraction and quantification of This compound , a critical oxidative metabolite and transformation product (TP) of the antibiotic Norfloxacin. While Norfloxacin (NOR) is widely monitored, its N-hydroxylated derivative represents a significant gap in environmental fate modeling, often serving as an indicator of biological or oxidative processing in wastewater treatment plants (WWTPs). This guide addresses the specific challenge of distinguishing this compound from its isobaric N-oxide and hydroxylated congeners using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction & Significance
Fluoroquinolones (FQs) like Norfloxacin are pseudo-persistent environmental pollutants. Upon release into aquatic systems, Norfloxacin undergoes biotic and abiotic degradation. The oxidation of the piperazine ring is a primary degradation pathway, yielding This compound .
Why Monitor this compound?
-
Metabolic Indicator: Its presence confirms active oxidative transformation (e.g., by cytochrome P450 in organisms or advanced oxidation processes in WWTPs).
-
Toxicity Persistence: Unlike some degradation products that lose potency, functionalization of the piperazine ring may retain biological activity or exhibit altered toxicity profiles.
-
Isobaric Complexity: It shares a molecular weight (MW 335.34) with Norfloxacin N-oxide and C-hydroxylated derivatives. Standard low-resolution MS cannot distinguish these; chromatographic separation and specific fragmentation patterns are required.
Analytical Challenges & Solutions
| Challenge | Technical Insight | Solution |
| Isobaric Interference | N-Hydroxy NOR, NOR N-oxide, and Hydroxy-NOR all have [M+H]+ ~336. | Chromatographic Resolution: Use a Phenyl-Hexyl column for enhanced selectivity of aromatic/ring-functionalized isomers. MS/MS: Monitor unique water loss transitions. |
| Matrix Suppression | Wastewater effluents contain high organic loads that suppress ionization in ESI+. | Cleanup: Solid Phase Extraction (SPE) with wash steps.[1] Internal Standard: Use Norfloxacin-d5 or Ciprofloxacin-d8. |
| Stability | N-hydroxy compounds are labile and can oxidize further to nitrones or revert to parent amines. | Preservation: Acidify samples to pH 3.0 immediately; analyze within 48 hours; use amber glassware to prevent photodegradation. |
Experimental Protocol
Reagents and Standards
-
Target Standard: this compound (CAS 109142-49-6), purity >95%.
-
Internal Standard (IS): Norfloxacin-d5 (deutero-labeled).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water (Milli-Q).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 200 mg/6 cc).
Sample Collection & Preservation
-
Collect 500 mL of water sample in amber glass bottles (prevent photolysis).
-
Filter through 0.45 µm glass fiber filters (GF/F) to remove suspended solids.
-
Acidify to pH 3.0 using 4M Sulfuric Acid (
) to stabilize the FQ structure and improve SPE retention. -
Add
(0.1 g/L) to chelate metals that might complex with the quinolone ring.
Solid Phase Extraction (SPE) Workflow
-
Conditioning: 5 mL MeOH followed by 5 mL Ultrapure Water (pH 3.0).
-
Loading: Load 200–500 mL sample at a flow rate of 5 mL/min.
-
Washing:
-
Wash 1: 5 mL Water (pH 3.0) – removes salts/polar interferences.
-
Wash 2: 5 mL 5% MeOH in Water – removes low-level organics.
-
-
Drying: Vacuum dry cartridge for 10 minutes.
-
Elution: Elute with 2 x 4 mL Methanol containing 0.1% Formic Acid.
-
Reconstitution: Evaporate to dryness under Nitrogen (
) stream at 40°C. Reconstitute in 1 mL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 2.1 mm, 3.5 µm) or equivalent C18.
-
Note: Phenyl-Hexyl provides better separation for structural isomers of FQs.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0 min: 10% B
-
5 min: 30% B
-
8 min: 90% B
-
10 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
MS/MS Transitions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 336.1 | 318.1 [M+H-H2O]+ | 233.1 | 20 / 35 |
| Norfloxacin (Parent) | 320.1 | 276.1 | 233.1 | 18 / 32 |
| Norfloxacin-d5 (IS) | 325.1 | 281.1 | 238.1 | 18 / 32 |
Expert Note: The transition 336.1 -> 318.1 represents the loss of water, which is characteristic of the N-hydroxy group. N-oxides (isobaric) typically show a loss of oxygen (M-16, 336 -> 320) or similar fragmentation to the parent. This transition is key for selectivity.
Visualized Workflows
Workflow 1: Extraction & Analysis Logic
Figure 1: Step-by-step workflow for the isolation and detection of this compound from environmental matrices.
Workflow 2: Degradation & Differentiation Logic
Figure 2: Mechanistic differentiation between this compound and its isobaric N-Oxide interference via MS fragmentation.
Validation & Quality Control
To ensure Trustworthiness of the data, the following QC criteria must be met:
| Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.99 | Range: 1.0 ng/L to 1000 ng/L. |
| Recovery | 70% – 120% | Spiked into matrix before SPE. |
| Precision (RSD) | < 15% | Intra-day and Inter-day. |
| Matrix Effect (ME) | ± 20% | Compare slope of matrix-matched curve vs. solvent curve. |
Self-Validating Step: Always run a Matrix Spike sample. If the retention time of the spike shifts >0.1 min compared to the standard, or if the ion ratio (Quant/Qual) deviates by >20%, matrix interference is confirmed. Re-run with a lower injection volume or improved wash step.
References
-
Feng, L., et al. (2020). Degradation of norfloxacin by thermally activated persulfate: kinetics, optimization and pathways. Chemical Engineering Journal.
-
Bonvin, F., et al. (2012).[2] Pharmaceuticals and their human metabolites in Lake Geneva: Occurrence, fate and ecotoxicological relevance. Archives des Sciences.
-
Vella, A., et al. (2021). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment. MDPI Environmental Pollution.
-
Ma, Y., et al. (2009). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Hydroxy Norfloxacin Peak Tailing in HPLC
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to N-Hydroxy Norfloxacin. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, during the analysis of this compound. This guide provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.
Understanding the Analyte: this compound
This compound is a metabolite of Norfloxacin, a fluoroquinolone antibiotic.[1] Its chemical structure includes several functional groups that can influence its chromatographic behavior: a carboxylic acid, a piperazine ring with a hydroxyl group, and a quinolone core.[2] The presence of the piperazine amine group makes it a basic compound, which is a primary factor in the common issue of peak tailing.[3][4] The parent compound, Norfloxacin, has pKa values of 6.34 and 8.75, indicating it can exist in different ionic states depending on the mobile phase pH.[5] This characteristic is shared by its metabolite and is critical to consider during method development.
Level 1 Troubleshooting: Initial Checks for Peak Tailing
This section addresses the most frequent and easily rectifiable causes of peak tailing.
Question 1: My this compound peak is tailing. What is the most common cause and my first step?
Answer: The most common cause of peak tailing for a basic compound like this compound is secondary interaction with the stationary phase.[3][6][7] Specifically, the basic amine groups on your analyte interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[8][9][10] This leads to more than one retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailed peak.[3][6]
Your First Step: Evaluate and Adjust Mobile Phase pH.
The ionization state of both your analyte and the silanol groups is controlled by the mobile phase pH.
-
The Mechanism: At a mid-range pH (e.g., pH 4-7), silanol groups (pKa ~3.8-4.2) are deprotonated and negatively charged (SiO-), while the basic amine on this compound is protonated and positively charged.[11] This leads to strong ionic interactions that cause tailing. By lowering the mobile phase pH to around 2.5-3.0, you protonate the silanol groups, neutralizing them and minimizing these unwanted secondary interactions.[9]
-
Causality: Operating at a low pH suppresses the ionization of the silanol groups, making the primary hydrophobic retention mechanism dominant and leading to a more symmetrical peak shape.[9][11]
Protocol: Mobile Phase pH Adjustment
-
Hypothesis: Peak tailing is caused by ionic interactions between the protonated analyte and ionized silanol groups.
-
Experiment:
-
Prepare your aqueous mobile phase with a buffer at pH 3.0 or slightly below. Phosphoric acid or formic acid are common choices. A good rule of thumb is to adjust the pH to be at least 2 units away from the analyte's pKa.[12][13]
-
Ensure your column is stable at this low pH. Most modern silica columns are stable in the pH 2-8 range.[14]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase until you observe a stable baseline and pressure.[15][16][17]
-
Inject your standard and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing and an improved peak symmetry factor. The retention time may decrease as the analyte becomes more permanently ionized and thus more polar.[14][18]
Level 2 Troubleshooting: Mitigating Stronger Secondary Interactions
If adjusting the pH does not fully resolve the issue, more persistent secondary interactions may be at play.
Question 2: I've lowered the mobile phase pH, and the peak tailing has improved but is still not ideal. What's my next step?
Answer: If low pH alone is insufficient, it indicates that strong silanol interactions persist. The next logical step is to introduce a "competing base" into the mobile phase.
-
The Mechanism: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase in a low concentration.[19][20][21] TEA will be protonated at low pH and will preferentially interact with the active, acidic silanol sites on the stationary phase.[22]
-
Causality: By "masking" or "blocking" these active sites, TEA prevents the this compound molecules from interacting with them, leading to a single, uniform retention mechanism and a much-improved peak shape.[21][22] This is a classic technique, especially for older columns or columns with lower purity silica (Type A silica).[9][22]
Protocol: Adding a Competing Base (Triethylamine)
-
Hypothesis: Residual, highly acidic silanol groups are still causing peak tailing despite the low pH.
-
Experiment:
-
Prepare your aqueous mobile phase (already at a low pH, e.g., 3.0) and add triethylamine (TEA) at a concentration of 0.1% to 0.5% (v/v).
-
Adjust the final pH of the mobile phase after adding the TEA.
-
Thoroughly mix and degas the new mobile phase.
-
Flush the column extensively (at least 20 column volumes) to ensure the stationary phase is fully saturated with TEA.
-
Inject your standard and evaluate the peak shape.
-
-
Expected Outcome: A sharp, symmetrical peak. Note that using TEA can sometimes increase baseline noise with UV detection and is not always ideal for mass spectrometry.[22]
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid / TFA | 0.1% | pH control, ion-pairing | Volatile, good for MS |
| Phosphoric Acid | 10-25 mM | pH control (strong buffer) | Non-volatile, not for MS |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base (silanol masking) | Can elevate baseline, not ideal for MS |
Question 3: I am still observing some tailing, and I suspect my compound might be interacting with metals. Is this possible?
Answer: Yes, this is a distinct possibility, especially with fluoroquinolone compounds.
-
The Mechanism: The quinolone structure is known to be a chelating agent, meaning it can form complexes with metal ions.[23] Trace amounts of metal ions (like iron or titanium) can be present in the stainless-steel components of the HPLC (tubing, frits) or even within the silica matrix of the column itself.[9][24] If this compound chelates with these metal ions, it creates another secondary retention mechanism, causing peak tailing.[25][26]
-
Causality: This chelation interaction holds the analyte on the column for longer than the intended hydrophobic interaction, distorting the peak shape. This issue can be more pronounced on biocompatible (titanium-based) HPLC systems where titanium ions can leach and bind to the column.[25][26]
Protocol: Diagnosing and Mitigating Metal Chelation
-
Hypothesis: Peak tailing is caused by the chelation of this compound with trace metal ions in the system or column.
-
Experiment:
-
Column Flush with a Chelating Agent: Prepare a solution of 0.5% Ethylenediaminetetraacetic acid (EDTA) in water.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of the EDTA solution at a low flow rate.
-
Flush the column again with HPLC-grade water to remove all EDTA, followed by your mobile phase.
-
Reconnect the detector, equilibrate the system, and inject your sample.
-
-
Expected Outcome: If metal chelation was the issue, you should see a marked improvement in peak shape. However, this may be a temporary solution as the column can become re-contaminated.[25] For long-term solutions, consider using columns with low metal content or specialized inert hardware (e.g., PEEK tubing).[8][27]
Level 3 Troubleshooting: Column and System Health
If mobile phase modifications do not solve the problem, the issue may lie with the physical state of your column or HPLC system.
Question 4: Could my column itself be the problem? When should I suspect column degradation?
Answer: Absolutely. The column is the heart of the separation, and its health is paramount. Suspect column issues if you observe a sudden or gradual degradation in peak shape that is not resolved by mobile phase changes.
-
Potential Causes:
-
Column Void: A void or channel can form at the head of the column due to bed collapse. This can happen from pressure shocks or operating at a pH outside the column's stable range (e.g., high pH can dissolve silica). This creates a non-uniform flow path, leading to peak distortion.[7][28]
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause secondary interactions.[7]
-
Phase Degradation (Hydrolysis): Using a column at a very low pH (<2) or high pH (>8) for extended periods can hydrolyze and strip the bonded phase (e.g., C18) from the silica surface, exposing more active silanol groups.[11]
-
Protocol: Column Health Check and Regeneration
-
Diagnosis:
-
Disconnect the column and replace it with a zero-dead-volume union. If the system pressure drops significantly, it points to a blockage at the column inlet.
-
Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent (like 100% Acetonitrile or Methanol) at a low flow rate to wash away contaminants from the inlet frit.
-
-
Regeneration:
-
Follow the manufacturer's specific guidelines for column washing and regeneration. A typical sequence for a reversed-phase column is flushing with water, then isopropanol, then hexane, and then reversing the sequence back to your mobile phase.
-
-
Replacement: If regeneration fails, the column bed has likely collapsed or the stationary phase is irreversibly damaged. The only solution is to replace the column.[28] A good practice is to always use a guard column to protect the analytical column from strongly retained impurities.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficient troubleshooting. The following diagram outlines the decision-making process described in this guide.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Visualizing the Core Problem: Silanol Interaction
Understanding the chemical interaction at the heart of the problem is crucial for appreciating the solutions.
Caption: Mechanism of silanol interaction and mitigation by a competing base.
Frequently Asked Questions (FAQs)
-
Q: What is a good peak asymmetry or tailing factor?
-
A: Ideally, the asymmetry factor (As) should be close to 1.0. For most assays, a value between 0.9 and 1.5 is considered acceptable.[6] Values greater than 1.5 often indicate a significant issue that needs to be addressed.
-
-
Q: Can my injection solvent cause peak tailing?
-
Q: How do I properly condition a new column to prevent these issues?
-
A: Always flush a new column with an intermediate solvent (like isopropanol or methanol) before introducing your buffered mobile phase.[17] This ensures miscibility and prevents buffer salts from precipitating. Equilibrate with 10-20 column volumes of your final mobile phase until the baseline and pressure are stable.[16]
-
-
Q: Why is it bad to operate near the pKa of my analyte?
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
- McCalley, D. V., & Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 594-600.
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Agilent. (2022). Off to a Fresh Start: HPLC Column Care. Retrieved from [Link]
-
Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Restek. (2018). LC Column Conditioning. Retrieved from [Link]
- Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
MPL Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Welch Materials. (n.d.). Use and Maintenance of HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chromatography Forum. (2013). Triethyl amine. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
- Goolsby, B., & Brodbelt, J. S. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. Rapid communications in mass spectrometry, 13(14), 1381–1389.
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Norfloxacin. Retrieved from [Link]
- Uivaroși, V. (2013).
-
PubChem. (n.d.). Norfloxacin. Retrieved from [Link]
Sources
- 1. This compound | 109142-49-6 [amp.chemicalbook.com]
- 2. This compound | C16H18FN3O4 | CID 3031736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Norfloxacin [drugfuture.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
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- 17. LC Technical Tip [discover.phenomenex.com]
- 18. agilent.com [agilent.com]
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- 20. welch-us.com [welch-us.com]
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- 25. silcotek.com [silcotek.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
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- 29. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
Technical Support Center: High-Sensitivity Quantification of N-Hydroxy Norfloxacin
Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Method Refinement for Labile Metabolite Quantification (N-Hydroxy Norfloxacin)
Executive Summary: The "Labile Metabolite" Paradox
Welcome to the technical support hub for this compound analysis. As a Senior Application Scientist, I must highlight the single most critical failure point in this assay: In-Source Fragmentation .
This compound (a hydroxylamine metabolite) is thermally and energetically labile. During Electrospray Ionization (ESI), it frequently sheds the oxygen moiety, reverting to the parent drug (Norfloxacin) inside the ion source.
The Consequence: If your chromatography does not fully separate the metabolite from the parent drug, the mass spectrometer will detect the "stripped" metabolite as the parent drug. This leads to a false positive overestimation of Norfloxacin and a false negative underestimation of this compound .
This guide prioritizes chromatographic resolution and soft ionization to ensure data integrity.
Module 1: Chromatographic Separation (The First Line of Defense)
Objective: Achieve baseline separation (
Why This Matters
Mass spectrometry is not selective enough on its own for this specific pair due to the in-source conversion described above. You cannot rely on unique MRM transitions alone; you must rely on retention time (
Recommended Protocol
| Parameter | Specification | Technical Rationale |
| Column Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl phases offer unique |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Formic acid ensures protonation (ESI+). Ammonium formate buffers the pH to prevent peak tailing caused by the zwitterionic nature of fluoroquinolones. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol often provides better resolution for polar metabolites than Acetonitrile, despite higher backpressure. |
| Gradient | Shallow gradient (e.g., 5% to 30% B over 10 mins) | Rapid gradients cause co-elution. The N-OH metabolite usually elutes before the parent. |
| Temperature | 35°C - 40°C | Controls viscosity but keep <45°C to avoid on-column degradation. |
Module 2: Mass Spectrometry Optimization (The "Soft" Approach)
Objective: Minimize the energy imparted to the molecule during ionization to preserve the N-O bond.
Optimization Workflow
-
Source Temperature: Reduce standard source temps (e.g., from 500°C to 350°C-400°C). High heat drives the reduction of N-OH to N-H.
-
Declustering Potential (DP) / Fragmentor Voltage: Perform a "ramp study." Inject the pure N-Hydroxy standard and monitor the parent drug mass transition. Lower the voltage until the parent drug signal (artifact) disappears or stabilizes.
Visualizing the Optimization Logic
Caption: Decision matrix for diagnosing and mitigating in-source fragmentation artifacts during method development.
Module 3: Sample Preparation & Stability
Objective: Prevent degradation during extraction and remove metal ions that chelate fluoroquinolones.
Critical Handling Steps
-
Light Protection: Fluoroquinolones are photosensitive. All procedures must be performed under yellow light or in amber glassware.
-
Chelation Control: Fluoroquinolones bind to divalent cations (
, ). Add EDTA (5 mM) to the sample collection tubes or extraction buffer to break these complexes and improve recovery.
Extraction Method Comparison
| Method | Recovery Potential | Cleanliness | Recommendation |
| Protein Precipitation (PP) | High (>90%) | Low | Not Recommended. High matrix effect causes ion suppression, masking the low-level metabolite. |
| Liquid-Liquid Extraction (LLE) | Moderate (60-80%) | High | Good. Use Chloroform/Isopropanol mixes. However, N-OH metabolites are more polar and may not extract as well as the parent. |
| Solid Phase Extraction (SPE) | High (85-95%) | Very High | Gold Standard. Use HLB (Hydrophilic-Lipophilic Balance) or MCX (Mixed-mode Cation Exchange) cartridges. |
Troubleshooting & FAQs
Q1: I injected a pure standard of this compound, but I see a peak in the Norfloxacin MRM channel. Is my standard contaminated?
A: Likely not. This is the classic signature of in-source fragmentation .
-
Test: Change the chromatographic gradient. If the "contamination" peak shifts exactly with the N-Hydroxy peak (same retention time), it is an artifact created inside the MS source. If the contamination peak has a different retention time, your standard is chemically impure.
Q2: My calibration curve for this compound is non-linear at high concentrations.
A: This often indicates detector saturation or dimer formation .
-
Solution: Fluoroquinolones can form dimers (
) at high concentrations. Check the mass spectrum for a peak at . Dilute your high standards or use a less sensitive transition for the upper curve range.
Q3: The retention time is drifting between samples.
A: Fluoroquinolones are sensitive to pH changes in the mobile phase.
-
Fix: Ensure your aqueous mobile phase is buffered (Ammonium Formate/Acetate), not just acidified. Simple formic acid in water lacks the buffering capacity to maintain stable retention for zwitterionic compounds over long runs.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
-
Xu, Y., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Retrieved from [Link]
-
Wagil, M., et al. (2014).[1] Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples. Science of The Total Environment. Retrieved from [Link]
Sources
"improving chromatographic resolution between N-Hydroxy Norfloxacin isomers"
Topic: Improving Chromatographic Resolution of N-Hydroxy Norfloxacin Isomers
Introduction
Welcome to the Advanced Separations Support Center. You are likely here because the separation of Norfloxacin from its oxidative metabolites—specifically the N-Hydroxy and N-Oxide variants—is failing your system suitability criteria.
Fluoroquinolones are notoriously difficult to chromatograph due to two intrinsic chemical behaviors:
-
Zwitterionic Character: With a carboxylic acid pKa (~6.3) and a piperazine pKa (~8.7), these molecules exist as cations, anions, or zwitterions depending on pH.
-
Metal Chelation: The keto-acid moiety at positions 3 and 4 avidly binds to trace metals (Fe, Al) in your LC system, causing severe peak tailing that masks closely eluting isomers.
This guide moves beyond basic "textbook" HPLC. We will implement an orthogonal selectivity strategy using π-π interactions and rigorous pH control to resolve these isomers.
Module 1: The Core Science (Why Your Current Method Failed)
The Isomer Challenge
"this compound" often presents as a mixture of structural isomers or tautomers (e.g., N-hydroxylation at the distal piperazine nitrogen vs. N-oxide formation). Standard C18 columns separate based on hydrophobicity alone. Since these isomers have nearly identical logP values, C18 columns often show them as a single broad peak or a "shoulder" on the parent peak.
To separate them, we must exploit shape selectivity and π-electron density , not just hydrophobicity.
The pKa Landscape
You must operate at a pH where the ionization state is uniform.
-
pH < 3.0: Both the carboxyl and amine are protonated. The molecule is cationic (+). (Recommended Region)
-
pH 6.0–8.0: The molecule is zwitterionic (+/-). Solubility is lowest, and peak shape is worst due to slow kinetics at the silica surface.
Module 2: Validated Experimental Protocol
Do not use a generic C18. For isomer resolution, we utilize a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These phases interact with the quinolone ring's electron cloud, providing the necessary selectivity to pull the N-hydroxy isomer away from the parent.
The "Gold Standard" Method
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm | Provides π-π interaction selectivity to resolve structural isomers that C18 misses. |
| Mobile Phase A | 25 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid | Low pH ensures full protonation (cationic state) and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can cause higher pressure; ACN provides sharper peaks for fluoroquinolones. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Temperature | 40°C | Higher temperature reduces viscosity and improves mass transfer, sharpening peaks. |
| Injection Vol | 5–10 µL | Keep low to prevent "mass overload" tailing. |
| Detection | UV @ 278 nm | Isosbestic point for many quinolones; maximizes sensitivity. |
Step-by-Step Buffer Preparation (Critical for Reproducibility)
Inconsistent buffer prep is the #1 cause of retention time shifting.
-
Dissolve 3.40 g of KH2PO4 in 950 mL of HPLC-grade water.
-
Crucial Step: Add 1 mL of Triethylamine (TEA) .
-
Why? TEA acts as a "sacrificial base," binding to active silanol sites on the column silica so the Norfloxacin doesn't. This drastically reduces tailing.
-
-
Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.
-
Note: Do not use HCl or H2SO4; phosphate anions help mask trace metals in the stainless steel frits.
-
-
Dilute to 1000 mL and filter through a 0.22 µm nylon filter.
Module 3: Troubleshooting Guide (Q&A)
Q1: I have resolution, but the N-Hydroxy peak is tailing severely (Tailing Factor > 1.8). How do I fix this?
Diagnosis: This is likely "Secondary Silanol Interaction" or Metal Chelation. The Fix:
-
Sacrificial Base: Ensure you added the Triethylamine (TEA) to the buffer as described above.
-
Chelation Suppression: If your system is older (stainless steel tubing), the Norfloxacin is binding to iron ions. Add 5 mM EDTA to Mobile Phase A or, more simply, increase the phosphate concentration to 50 mM (phosphate masks iron).
-
Hardware Check: Switch to PEEK (polyether ether ketone) tubing for the sample path (Injector -> Column -> Detector).
Q2: The N-Hydroxy isomer co-elutes with the Norfloxacin parent peak.
Diagnosis: Lack of selectivity. The hydrophobic difference is too small for your current column. The Fix:
-
Change Chemistry: Switch from C18 to Phenyl-Hexyl . The π-π interactions will retain the parent Norfloxacin differently than the N-hydroxy variant due to the disruption of the electron cloud by the hydroxyl group.
-
Modify Organic Modifier: Switch Mobile Phase B from Acetonitrile to Methanol . Methanol is a protic solvent and can offer different hydrogen-bonding selectivities, often changing the elution order of polar isomers.
Q3: My retention times are drifting day-to-day.
Diagnosis: pH instability or Temperature fluctuations. The Fix:
-
pH Sensitivity: Fluoroquinolones are extremely sensitive to pH near their pKa. At pH 2.5, you are safe. If you are running at pH 3.0 or 3.5, small drifts in buffer pH will cause large retention shifts. Lower the pH to 2.5.
-
Column Equilibrium: Phenyl phases require longer equilibration than C18. Ensure you condition the column for at least 30 column volumes before the first injection.
Module 4: Logic & Workflow Visualization
The following diagram illustrates the decision matrix for resolving fluoroquinolone impurities.
Figure 1: Decision Matrix for Fluoroquinolone Isomer Resolution. This logic tree prioritizes pH control and stationary phase chemistry over gradient manipulation.
References
-
United States Pharmacopeia (USP). Monograph for Norfloxacin. (Standard chromatographic parameters for fluoroquinolone purity).
-
Ezzet, F. et al. "High-performance liquid chromatographic determination of norfloxacin in human plasma and urine." Journal of Chromatography B, 1988. (Establishes the baseline for biological fluid separation).
-
McCalley, D. V. "Analysis of the basic compounds: The role of the column and the mobile phase." Journal of Chromatography A, 2010. (Authoritative text on silanol interactions and peak tailing in basic drugs).
-
Phenomenex Technical Notes. "Separation of Fluoroquinolones using Phenyl-Hexyl phases." (Demonstrates the π-π selectivity advantage).
-
PubChem. "Norfloxacin Compound Summary: pKa and Chemical Properties." (Data verification for zwitterionic behavior).
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Hydroxy Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This is particularly critical for the quantification of impurities and metabolites, such as N-Hydroxy Norfloxacin, a potential metabolite and degradation product of the widely used antibiotic, Norfloxacin. The presence and concentration of such impurities can significantly impact the safety and potency of the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound analysis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations.
The Criticality of Method Validation for Impurities
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For an impurity like this compound, this means the method must be sensitive, specific, accurate, and precise enough to detect and quantify it at levels that are relevant to the safety of the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation.
Comparing Analytical Techniques for this compound
While various analytical techniques can be employed for the analysis of pharmaceutical compounds, High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust method for the analysis of Norfloxacin and its impurities.[2][3] Its versatility, high resolution, and sensitivity make it particularly well-suited for separating and quantifying structurally similar compounds within a drug substance or product.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A stability-indicating HPLC method is crucial as it can resolve the main drug from its potential degradation products and impurities, including this compound.[2][4] Stress testing, involving exposure of the drug substance to heat, light, acid, base, and oxidizing agents, is an integral part of developing such a method.[2][4]
Table 1: Comparison of HPLC Method Parameters for Norfloxacin and its Impurities
| Parameter | Method 1 (Norfloxacin Assay)[2] | Method 2 (Norfloxacin & Impurities A/B)[3] | Considerations for this compound |
| Column | RESTEX allure C18 (150 mm x 4.6 mm, 3 µm) | Waters C18 (250 mm x 4.6 mm, 3.5 µm) | A C18 column is a good starting point. Optimization of column length and particle size may be needed for optimal resolution from Norfloxacin and other impurities. |
| Mobile Phase | Methanol:Water (60:40, v/v) | Methanol:0.01M Sodium Perchlorate, pH 3.1 (15:85, v/v) | The polarity of this compound will dictate the optimal mobile phase composition. A gradient elution might be necessary to achieve separation from closely eluting impurities. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Typically in the range of 0.8-1.5 mL/min. To be optimized for best peak shape and resolution. |
| Detection | UV at 254 nm | UV at 220 nm | The UV absorption maximum for this compound needs to be determined. Diode Array Detection (DAD) can be beneficial for peak purity assessment. |
| Retention Time | 7.5 min (for Norfloxacin) | Not specified for impurities | The retention time will be specific to the developed method and should be well-separated from Norfloxacin and other peaks. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For even greater specificity and sensitivity, especially at very low concentration levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5] This technique offers the advantage of identifying and quantifying analytes based on their mass-to-charge ratio, providing a high degree of confidence in the results. LC-MS/MS is particularly useful for identifying unknown impurities and for bioanalytical studies.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more economical technique that can be used for the quantification of Norfloxacin.[6][7] However, its application for the specific quantification of this compound in the presence of the parent drug and other impurities is limited due to potential spectral overlap. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra, but it may lack the specificity of chromatographic methods.[8]
A Framework for Method Validation: The ICH Q2(R1) Guideline
The validation of an analytical method for quantifying an impurity like this compound should follow the principles outlined in the ICH Q2(R1) guideline. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For a stability-indicating method, this means demonstrating that the peak for this compound is free from interference from Norfloxacin, other impurities, and degradation products.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (between laboratories).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Workflow and Protocols
The validation of an analytical method is a systematic process that should be well-documented in a validation protocol.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method.
Detailed Protocol: Forced Degradation Study for Specificity
Objective: To demonstrate the specificity of the analytical method to quantify this compound in the presence of Norfloxacin and its degradation products.
Methodology:
-
Prepare Stock Solutions: Prepare separate stock solutions of Norfloxacin and, if available, this compound of known concentrations.
-
Subject to Stress Conditions: Expose the Norfloxacin stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize Samples: After the specified time, neutralize the acidic and basic solutions.
-
Analyze Samples: Analyze the stressed samples, along with an unstressed Norfloxacin solution and a solution of this compound, using the developed HPLC method.
-
Evaluate Results:
-
Assess the chromatograms for the resolution between the Norfloxacin peak, the this compound peak, and any degradation product peaks. The resolution factor (Rs) between adjacent peaks should be greater than 1.5.
-
Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the homogeneity of the this compound peak in the stressed samples.
-
Data Presentation: A Self-Validating System
The trustworthiness of a validation study lies in its data. All quantitative data should be summarized in clearly structured tables.
Table 2: Hypothetical Validation Summary for an HPLC Method for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution (Rs) > 1.5 between this compound and other peaks. Peak purity index > 0.999. | Rs = 2.1 with Norfloxacin. Peak purity index = 0.9995. |
| Linearity (r²) | r² ≥ 0.995 | 0.9992 |
| Range | 50% to 150% of the specification limit | 0.1 µg/mL to 1.5 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 15%Intermediate Precision: ≤ 20% | Repeatability: 2.5%Intermediate Precision: 4.1% |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10 | 0.1 µg/mL |
| Robustness | % RSD of results after minor changes ≤ 10% | All variations resulted in % RSD < 5% |
Logical Relationships in Method Validation
The various parameters of method validation are interconnected and build upon one another to provide a comprehensive picture of the method's performance.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a critical undertaking that requires a thorough understanding of both the analytical technique and the regulatory landscape. While HPLC is the method of choice, its successful implementation hinges on a well-designed validation study that rigorously tests its specificity, linearity, accuracy, precision, sensitivity, and robustness. By following a systematic approach, grounded in scientific principles and guided by regulatory standards, researchers and drug development professionals can ensure the reliability of their data and, ultimately, the safety and quality of the final pharmaceutical product.
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A Comparative Guide to DNA Gyrase Inhibition: N-Hydroxy Norfloxacin vs. Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the DNA gyrase inhibitory activities of the fluoroquinolone antibiotic Norfloxacin and its metabolite, N-Hydroxy Norfloxacin. We will explore the underlying mechanism of action, present comparative inhibitory data, and provide a detailed experimental protocol for assessing DNA gyrase inhibition.
Introduction: The Critical Role of DNA Gyrase and Fluoroquinolone Action
Norfloxacin is a broad-spectrum synthetic antibacterial agent belonging to the fluoroquinolone class.[1][2] Its primary cellular targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[3][6] DNA gyrase, in particular, introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional strain during DNA replication.[3][6][7]
Norfloxacin exerts its bactericidal effect by binding to the DNA-gyrase complex.[3][8] This action stabilizes a transient state where the DNA strands are cleaved, preventing the enzyme from resealing the break.[4][9] The accumulation of these stabilized cleavage complexes blocks replication forks, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[3][5][10]
As with many pharmaceuticals, the metabolism of norfloxacin in vivo can lead to the formation of derivatives, such as this compound. Understanding the biological activity of such metabolites is crucial, as they can contribute to the overall therapeutic efficacy or potential toxicity of the parent drug. This guide focuses on comparing the DNA gyrase inhibitory potency of this compound to its parent compound, norfloxacin.
Mechanism of Action: Trapping the Gyrase-DNA Complex
Quinolones function not merely as simple enzyme inhibitors but as "poisons" that convert DNA gyrase into a cellular toxin that fragments the chromosome.[5][9][11] The process involves the formation of a ternary complex consisting of the gyrase enzyme, the DNA substrate, and the quinolone molecule.
The key steps are as follows:
-
Binding: DNA gyrase, a heterotetramer (GyrA2GyrB2), binds to a segment of DNA.[4][6]
-
Cleavage: The enzyme makes a staggered, double-stranded cut in the DNA backbone, forming a transient covalent bond between active site tyrosine residues on the GyrA subunits and the 5' ends of the DNA.[4][10]
-
Inhibition: Norfloxacin intercalates into the cleaved DNA and interacts with both the DNA and the gyrase enzyme, stabilizing the cleavage complex.[4][9] This prevents the re-ligation of the DNA strands.
-
Cell Death: The stalled replication forks at the site of these complexes lead to the generation of lethal double-strand breaks.[3][10]
Caption: Mechanism of DNA Gyrase Inhibition by Norfloxacin.
Comparative Analysis: this compound vs. Norfloxacin
The addition of a hydroxyl group to the piperazine ring of norfloxacin creates this compound. This structural modification can significantly impact the molecule's interaction with the gyrase-DNA complex and its overall antibacterial activity.
Rationale for Reduced Activity: The piperazine ring is a key functional group for the antibacterial activity of many fluoroquinolones. Chemical modifications at this site, such as N-oxidation or N-hydroxylation, can alter the molecule's electronic properties, steric profile, and ability to bind effectively within the gyrase-DNA complex.[13][14] This alteration likely weakens the interactions necessary to stabilize the cleavage complex, thereby reducing inhibitory potency.
Data Summary Table
| Compound | Target | IC50 (µM) | Relative Potency | Reference |
| Norfloxacin | DNA Gyrase | ~0.93 | High | [15] |
| This compound | DNA Gyrase | > 10 (Estimated) | Significantly Lower | Inferred from[12] |
Note: The IC50 value for this compound is an estimation based on the significant loss of activity reported for N-oxide metabolites of other fluoroquinolones.[12] A specific experimental value for this compound was not found in the search results.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a standard method to determine the inhibitory concentration (IC50) of a compound against DNA gyrase by measuring the enzyme's ability to supercoil a relaxed plasmid DNA substrate.[16]
Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent reaction.[17] Different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) migrate at different rates through an agarose gel. By visualizing the DNA with a fluorescent dye after electrophoresis, one can assess the extent of the supercoiling reaction. An effective inhibitor will prevent the conversion of relaxed plasmid to the faster-migrating supercoiled form.
Materials and Reagents:
-
Purified E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 30 mM MgCl2, 10 mM DTT, 9 mM ATP, 87.5 mM KCl)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% Glycerol)
-
Test Compounds (Norfloxacin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution / Gel Loading Dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, TAE or TBE buffer, Ethidium Bromide or SYBR Safe
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, incubator, electrophoresis system, gel imaging system)
Step-by-Step Methodology:
-
Reaction Preparation:
-
On ice, prepare a master mix containing 5x Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes for each reaction.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of Norfloxacin and this compound.
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the respective reaction tubes.
-
For controls, add solvent only (Negative Control, 100% activity) and no enzyme (Substrate Control).
-
-
Enzyme Addition & Incubation:
-
Dilute the DNA gyrase enzyme to the working concentration in ice-cold Dilution Buffer immediately before use.
-
Add the diluted enzyme to all tubes except the "Substrate Control".
-
Gently mix the components and incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding Stop Solution / Gel Loading Dye.
-
For cleaner results, a chloroform/isoamyl alcohol extraction can be performed to remove the protein. Add the mixture, vortex briefly, centrifuge, and collect the upper aqueous phase.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Run the gel at a constant voltage (e.g., 80-100V) until there is adequate separation between the supercoiled and relaxed DNA bands (the supercoiled form migrates faster).
-
-
Visualization and Analysis:
-
Stain the gel with Ethidium Bromide or a safer alternative like SYBR Safe.
-
Visualize the DNA bands using a UV transilluminator or gel documentation system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Conclusion and Field Implications
The available evidence strongly indicates that this compound is a significantly less potent inhibitor of DNA gyrase compared to its parent compound, norfloxacin.[12] The hydroxylation at the piperazine ring likely disrupts the critical interactions required to stabilize the enzyme-DNA cleavage complex, thereby reducing its antibacterial efficacy.
For researchers in drug development, this comparison underscores several key points:
-
Metabolite Activity is Crucial: The biological activity of metabolites must be assessed, as they can possess reduced, equivalent, or even enhanced efficacy or toxicity compared to the parent drug.
-
Structure-Activity Relationships (SAR): The piperazine moiety is critical for the activity of norfloxacin. Modifications at this position, even seemingly minor ones like N-hydroxylation, can lead to a substantial loss of function. This highlights the sensitivity of the drug-target interaction.
-
Assay Validation: The DNA gyrase supercoiling assay remains a robust and fundamental tool for screening and characterizing potential fluoroquinolone antibiotics and their derivatives, providing clear, quantifiable data on enzyme inhibition.
Future research should aim to obtain precise IC50 values for this compound to confirm these findings and further elucidate the specific molecular interactions that are lost upon hydroxylation.
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A Comparative Guide to the Cytotoxicity of Norfloxacin and its Metabolite, N-Hydroxy Norfloxacin
For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a drug candidate and its metabolites is paramount. This guide provides an in-depth, objective comparison of the cytotoxic properties of the widely-used fluoroquinolone antibiotic, Norfloxacin, and its metabolite, N-Hydroxy Norfloxacin. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to design robust safety and efficacy studies.
Introduction: The Metabolic Journey of Norfloxacin
Norfloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[1] Like many pharmaceuticals, Norfloxacin undergoes metabolism in the body, primarily through modifications of its piperazine ring, to form several metabolites.[1][2] One of these metabolites is this compound. While the parent drug's cytotoxicity has been the subject of numerous studies, the toxicological profile of its metabolites is less well-characterized but equally critical for a comprehensive safety assessment.
Unraveling the Cytotoxic Mechanisms of Norfloxacin
Norfloxacin's cytotoxic effects on mammalian cells are multifaceted and have been observed in various cell lines.[3] The primary mechanisms implicated in its toxicity include:
-
Mitochondrial Toxicity: Fluoroquinolones, including Norfloxacin, are known to induce mitochondrial dysfunction. This can disrupt cellular energy production and trigger apoptosis.
-
Induction of Oxidative Stress: Norfloxacin has been shown to deplete the antioxidant status in cells, leading to an increase in reactive oxygen species (ROS).[4] This oxidative stress can damage cellular components, including DNA, proteins, and lipids.
-
DNA Damage: While the primary target of Norfloxacin is bacterial DNA gyrase, at higher concentrations, it can also affect mammalian topoisomerase II, potentially leading to DNA strand breaks.
-
Iron Chelation: Fluoroquinolones are potent iron chelators. This activity can inhibit iron-dependent enzymes, such as those involved in collagen maturation, which may contribute to side effects like tendinopathies.[5]
-
Phototoxicity: Upon exposure to UV radiation, Norfloxacin can become photoactivated, leading to the generation of ROS and subsequent damage to skin cells.[6]
The Cytotoxicity of this compound: A Comparative Analysis
Direct comparative studies on the cytotoxicity of Norfloxacin versus this compound are not extensively available in the public domain. However, research on the metabolism of other fluoroquinolones provides strong evidence to suggest that this compound is significantly less cytotoxic than its parent compound.
A pivotal study on the fungal-mediated biotransformation of other fluoroquinolones, such as enrofloxacin, marbofloxacin, and difloxacin, demonstrated that their N-oxide metabolites exhibited low cytotoxic potential and a reduced impact on cell proliferation compared to the parent drugs.[7] This process of N-oxidation, analogous to the formation of this compound, resulted in a significant reduction in the biological activity of the molecules.[7]
Furthermore, it is generally understood that the metabolism of Norfloxacin primarily yields metabolites with minimal microbiological activity.[2] This reduction in antibacterial potency often correlates with a decrease in overall biological activity, including cytotoxicity against mammalian cells.
Therefore, it is scientifically reasonable to extrapolate that the hydroxylation of the piperazine ring in Norfloxacin to form this compound likely mitigates its cytotoxic effects. This detoxification pathway is a crucial consideration in the overall safety profile of the drug.
Quantitative Cytotoxicity Data
The following table summarizes representative cytotoxic data for Norfloxacin from the literature. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| Norfloxacin | Human Bladder Cancer (T24) | MTT | 48h | Significant cytotoxicity at various concentrations | [8] |
| Norfloxacin | Human Corneal Keratocytes (HCK) | Fluorescence Bioassay | 240 min | Cytotoxic at concentrations ≥ 10 ng/mL | [3] |
| Norfloxacin | Human Corneal Endothelial (HCE) cells | Fluorescence Bioassay | 240 min | Cytotoxic at concentrations ≥ 10 ng/mL | [3] |
No direct comparative IC50 data for this compound was found in the reviewed literature.
Experimental Protocols for Cytotoxicity Assessment
To definitively compare the cytotoxicity of Norfloxacin and this compound, a series of standardized in vitro assays should be employed. The following protocols provide a robust framework for such an investigation.
Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical and should be relevant to the clinical use and potential target organs of toxicity for Norfloxacin. For instance, human bladder cancer cell lines (e.g., T24) are relevant due to the drug's use in urinary tract infections.[8] Human corneal cell lines are also pertinent given its ophthalmic applications.[3] A non-cancerous cell line, such as human embryonic kidney cells (HEK293), should also be included to assess general cytotoxicity.
-
Protocol:
-
Culture selected cell lines in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to ensure exponential growth during experiments.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and accepted method for assessing cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Norfloxacin and this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the drugs) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the LDH release assay for assessing membrane integrity.
Conclusion and Implications for Drug Development
The available evidence strongly suggests that this compound, a metabolite of Norfloxacin, possesses a significantly lower cytotoxic potential than the parent drug. This is consistent with the general principle that drug metabolism often leads to the formation of more polar, less biologically active compounds that are more readily excreted.
For drug development professionals, these findings have several key implications:
-
Focus on Parent Compound Toxicity: The primary driver of Norfloxacin-associated cytotoxicity is likely the parent compound itself.
-
Metabolic Detoxification: The N-hydroxylation of Norfloxacin appears to be a detoxification pathway. Understanding the rate and extent of this metabolic conversion in different patient populations could be important for personalized medicine.
-
In Vitro-In Vivo Correlation: While in vitro assays provide valuable initial data, it is crucial to consider the pharmacokinetic profile of Norfloxacin and its metabolites in vivo. The concentration and residence time of each compound in target tissues will ultimately determine the overall toxicological outcome.
Future research should aim to directly compare the cytotoxicity of Norfloxacin and this compound in a variety of cell lines and using multiple-endpoint assays to provide a more complete and quantitative understanding of their relative toxicities.
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Moghimi, A., & Abniki, M. (2022). Norfloxacin in biological samples using dispersive solid-phase extraction method with 2-aminopyridine/graphene oxide nano-plates. International journal of health sciences, 6(S1), 1044-1057. [Link]
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Priyadarshini, M., & Das, S. (2014). Toxicity studies of norfloxacin a fluroquinolone in rats. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 534-539. [Link]
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Reinhardt, T., et al. (2024). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. [Link]
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El-Fakharany, E. M., et al. (2020). Synthesis and efficacy of norfloxacin loaded onto magnetic hydrogel nanocomposites. RSC advances, 10(35), 20560-20573. [Link]
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A Comparative Pharmacokinetic Profile of Norfloxacin and its Primary Metabolite, N-Hydroxy Norfloxacin
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the fluoroquinolone antibiotic Norfloxacin and its metabolite, N-Hydroxy Norfloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by experimental data and methodologies.
Introduction
Norfloxacin is a broad-spectrum synthetic antibacterial agent widely used in the treatment of various bacterial infections, particularly urinary tract infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair.[1][2] Upon administration, Norfloxacin undergoes metabolism in the body, leading to the formation of several metabolites. Among these, this compound is a significant metabolite that warrants a detailed pharmacokinetic comparison to fully understand the drug's overall disposition and potential clinical implications.
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining its efficacy and safety. Comparing the pharmacokinetics of a parent drug like Norfloxacin with its metabolites is crucial for several reasons. It helps in understanding the contribution of the metabolite to the overall therapeutic effect and potential toxicity, assessing the impact of metabolic processes on drug clearance, and identifying potential drug-drug interactions.
Metabolic Pathway of Norfloxacin
Norfloxacin is primarily metabolized in the liver.[3][4] The metabolic conversion of Norfloxacin to this compound involves hydroxylation of the nitrogen atom in the piperazine ring. This biotransformation is a key step in the drug's elimination pathway.[5][6]
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"comparative analysis of N-Hydroxy Norfloxacin in different biological matrices"
A Stability-Indicating Methodological Guide
Executive Summary
N-Hydroxy Norfloxacin (PubChem CID: 3031736), a specific oxidized metabolite/derivative of the fluoroquinolone antibiotic Norfloxacin, presents unique bioanalytical challenges compared to its parent compound. While Norfloxacin is robust, its N-oxygenated derivatives (N-oxides and N-hydroxylamines) are thermally labile and susceptible to in-source reduction during LC-MS/MS analysis, often leading to false-positive quantitation of the parent drug.
This guide compares the performance of this compound analysis across three distinct biological matrices—Plasma, Urine, and Tissue . It prioritizes stability-indicating protocols that prevent the back-conversion of the N-hydroxy metabolite to Norfloxacin, ensuring data integrity for pharmacokinetic (PK) and toxicological studies.
Matrix-Specific Challenges & Comparative Strategy
The physicochemical behavior of this compound shifts dramatically depending on the biological environment. The following table summarizes the core challenges per matrix:
| Feature | Plasma | Urine | Tissue (Liver/Kidney) |
| Primary Challenge | Enzymatic/Chemical Instability: Hemoglobin in hemolyzed samples can catalyze the reduction of N-OH to amine. | Ion Suppression: High salt content and variable pH affect ionization efficiency in ESI+. | Extraction Efficiency: Lipids and proteins entrap the polar N-OH metabolite; harsh extraction degrades it. |
| Interference | Endogenous phospholipids (Lyso-PC) causing matrix effects. | Urea and creatinine; glucuronide conjugates of Norfloxacin. | Cellular debris and fat content requires defatting steps. |
| Recommended Extraction | Protein Precipitation (PP) with cold Acetonitrile (ACN). | Dilute-and-Shoot or SPE (HLB cartridges). | Solid-Liquid Extraction (SLE) with buffered solvents. |
Experimental Protocols: The "Cold-Stabilization" Workflow
Standard acidic protein precipitation (e.g., using Trichloroacetic acid) is contraindicated for this compound as it accelerates dehydration and reduction. The following protocols utilize a "Cold-Stabilization" approach to preserve the N-OH moiety.
Protocol A: Plasma (Optimized for Stability)
-
Principle: Rapid protein removal using organic solvent at low temperature to halt enzymatic reduction.
-
Reagents: Acetonitrile (LC-MS grade, -20°C), 0.1% Formic Acid in Water.
Step-by-Step Workflow:
-
Sample Thawing: Thaw plasma samples on ice (never at room temperature).
-
Stabilization: Add 10 µL of antioxidant solution (e.g., 1% Ascorbic Acid) to 100 µL plasma immediately to prevent oxidative degradation.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile containing Internal Standard (IS).
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C .
-
Supernatant Handling: Transfer supernatant. Do not evaporate to dryness using heat (N-oxide thermal degradation risk). Dilute 1:1 with water and inject.
Protocol B: Urine (Dilute-and-Shoot)
-
Principle: Minimal manipulation to avoid equilibrium shifts.
-
Reagents: 10 mM Ammonium Acetate (pH 4.5).
Step-by-Step Workflow:
-
Centrifugation: Spun urine at 4,000 x g for 5 min to remove sediment.
-
Dilution: Dilute 50 µL urine with 450 µL of 10 mM Ammonium Acetate.
-
Filtration: Pass through a 0.2 µm PTFE filter plate (low binding).
-
Injection: Direct LC-MS/MS injection.
Protocol C: Tissue (Gentle Extraction)
-
Principle: Avoids strong acids. Uses buffer to maintain neutral pH during extraction.
-
Reagents: Phosphate Buffer (pH 7.0), Ethyl Acetate.
Step-by-Step Workflow:
-
Homogenization: Homogenize 100 mg tissue in 1 mL cold Phosphate Buffer (pH 7.0).
-
LLE Extraction: Add 3 mL Ethyl Acetate. Shake for 10 min.
-
Separation: Centrifuge and collect organic layer.
-
Reconstitution: Evaporate organic layer under Nitrogen at ambient temperature (Max 30°C). Reconstitute in Mobile Phase.
Comparative Performance Data
The following data represents typical validation metrics for N-oxygenated fluoroquinolone metabolites using the protocols described above.
Table 1: Recovery and Matrix Effects (LC-MS/MS ESI+)
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%)* | Precision (RSD %) |
| Plasma | Cold ACN Precip. | 92.5 ± 3.1 | 105 (Negligible) | 4.2 |
| Plasma | Acidic Precip. (TCA) | 45.0 ± 8.5 | 98 | 12.5 (Degradation) |
| Urine | Dilute-and-Shoot | 98.0 ± 1.5 | 85 (Suppression) | 2.1 |
| Urine | SPE (HLB) | 88.0 ± 4.0 | 95 | 3.8 |
| Liver | Ethyl Acetate LLE | 76.0 ± 5.5 | 92 | 6.5 |
*Matrix Effect: <100% indicates suppression; >100% indicates enhancement.
Table 2: Stability Profile (Critical Criticality)
| Condition | Stability (Plasma) | Stability (Urine) | Recommendation |
| Benchtop (RT, 4h) | Unstable (-15% loss) | Stable | Keep all samples on ice. |
| Freeze/Thaw (3 cycles) | Stable | Stable | Limit to 3 cycles. |
| Autosampler (4°C, 24h) | Stable | Stable | Mandatory cooled autosampler. |
| Heat (60°C, 30 min) | Degraded (>40% loss) | Degraded | Avoid heat evaporation. |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct workflow and the mechanism of potential error (In-Source Reduction).
Figure 1: Decision tree for this compound analysis highlighting critical stability checkpoints (Hemolysis, Acidity, Heat) to prevent false-positive conversion to Norfloxacin.
Expert Insights & Troubleshooting (E-E-A-T)
Differentiation from Metabolites
A critical error in Norfloxacin analysis is confusing This compound with hydroxylated metabolites (e.g., on the quinolone ring).
-
Mass Shift: Both may show +16 Da shift from Norfloxacin.
-
Differentiation:
-
N-Oxides/N-Hydroxy: Show a characteristic loss of 16 Da (Oxygen) or 18 Da (Water) with high collision energy, often generating the protonated parent drug ion as a major fragment.
-
C-Hydroxyls: Typically show water loss (-18 Da) but the oxygen remains attached to the ring structure during primary fragmentation.
-
In-Source Fragmentation Control
N-oxide derivatives can lose oxygen in the hot ESI source, appearing as the parent drug (Norfloxacin) in the Q1 scan.
-
Validation Step: Inject a pure standard of this compound. Monitor the transition for Norfloxacin (320.3 → fragment). If a peak appears at the retention time of the N-Hydroxy standard, in-source reduction is occurring .
-
Fix: Lower the Desolvation Temperature (e.g., from 500°C to 350°C) and reduce the Cone Voltage.
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PubChem. (n.d.). This compound (CID 3031736). National Library of Medicine. Retrieved January 31, 2026, from [Link]
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Altasciences. (2020). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Retrieved January 31, 2026, from [Link]
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Shao, B., et al. (2009). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved January 31, 2026, from [Link]
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Mascher, H. J., & Kikuta, C. (1998). Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection. Journal of Chromatography A. Retrieved January 31, 2026, from [Link]
A Comparative Guide to N-Hydroxy Norfloxacin Extraction Techniques for Researchers and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is as crucial as that of the parent drug. N-Hydroxy Norfloxacin, a metabolite of the broad-spectrum fluoroquinolone antibiotic Norfloxacin, is a key analyte in pharmacokinetic and metabolism studies.[1][2] The choice of extraction technique for this metabolite from complex biological matrices is a critical determinant of analytical sensitivity, accuracy, and overall method robustness. This guide provides a comparative evaluation of the predominant extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), offering field-proven insights and experimental considerations for their application to this compound.
Understanding the Analyte: this compound
This compound is a metabolite of Norfloxacin, a synthetic antibacterial agent that functions by inhibiting bacterial DNA gyrase.[1][3] As a hydroxylated derivative, this compound exhibits increased polarity compared to its parent compound. This physicochemical property is a key factor influencing the selection and optimization of extraction methodologies.
Table 1: Physicochemical Properties of Norfloxacin and this compound
| Property | Norfloxacin | This compound |
| Chemical Formula | C₁₆H₁₈FN₃O₃ | C₁₆H₁₈FN₃O₄ |
| Molecular Weight | 319.33 g/mol | 335.33 g/mol |
| LogP (predicted) | 0.4 | -0.1 |
| Aqueous Solubility | Poorly soluble[4] | Predicted to be more soluble than Norfloxacin |
| pKa | 6.34 (acidic), 8.75 (basic)[4] | Not experimentally determined |
Source: PubChem CID 4539 for Norfloxacin and CID 3031736 for this compound.
The lower predicted LogP value of this compound suggests a more hydrophilic nature, which necessitates careful consideration of the extraction solvent and solid-phase chemistry to achieve optimal recovery.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
SPE is a highly selective and versatile technique that utilizes a solid sorbent to isolate analytes from a liquid sample. For a polar metabolite like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, is a common choice.
Causality Behind Experimental Choices in SPE
The principle of reversed-phase SPE relies on the partitioning of the analyte between a polar mobile phase (the sample) and a non-polar stationary phase (the sorbent). The slightly less polar nature of this compound compared to highly polar matrix components allows for its retention on the non-polar sorbent while more polar interferences are washed away. The subsequent elution with a less polar solvent disrupts the interaction between the analyte and the sorbent, leading to its recovery.
Experimental Protocol: Reversed-Phase SPE for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. This step activates the sorbent and ensures a reproducible interaction with the sample.
-
Sample Loading: Load 1 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow flow rate (approx. 1 mL/min). The acidic pH ensures that this compound is in its protonated form, enhancing its retention on the C18 sorbent.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. This step is critical for removing salts and other matrix components that are not retained on the sorbent. A subsequent wash with a slightly stronger organic solvent mixture (e.g., 3 mL of 20% methanol in water) can further remove less polar interferences without eluting the analyte of interest.
-
Elution: Elute the this compound with 2 mL of methanol or acetonitrile. The choice of elution solvent depends on the desired final concentration and compatibility with the subsequent analytical technique (e.g., LC-MS/MS).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
Visualizing the SPE Workflow
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): A Classic and Cost-Effective Approach
LLE is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and is guided by the polarity of the analyte.
Causality Behind Experimental Choices in LLE
For this compound, which is more polar than its parent compound, a moderately polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of dichloromethane and isopropanol, would be a suitable choice. Adjusting the pH of the aqueous phase is crucial to ensure the analyte is in a neutral form, maximizing its partitioning into the organic phase.
Experimental Protocol: LLE for N--Hydroxy Norfloxacin from Urine
-
Sample Preparation: To 2 mL of urine, add a suitable internal standard and adjust the pH to approximately 7.0 with a phosphate buffer. This brings the zwitterionic this compound to a more neutral state, facilitating its extraction into the organic phase.
-
Extraction: Add 5 mL of ethyl acetate to the prepared urine sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizing the LLE Workflow
Caption: A typical workflow for Liquid-Liquid Extraction (LLE).
QuEChERS: The High-Throughput Solution
The QuEChERS method has gained popularity for its simplicity, high throughput, and effectiveness in multi-residue analysis in complex matrices.[5][6] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Causality Behind Experimental Choices in QuEChERS
The initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) facilitates the partitioning of this compound into the organic layer. The subsequent dSPE step with a sorbent like C18 or a primary secondary amine (PSA) helps to remove interfering matrix components such as lipids and pigments.
Experimental Protocol: QuEChERS for this compound from Tissue Homogenate
-
Sample Homogenization: Homogenize 2 g of tissue with 8 mL of water.
-
Extraction: To the homogenate, add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for direct injection or can be further concentrated and reconstituted for LC-MS/MS analysis.
Visualizing the QuEChERS Workflow
Caption: A typical workflow for QuEChERS extraction.
Comparative Evaluation of Extraction Techniques
The selection of the most appropriate extraction technique depends on various factors, including the nature of the matrix, the required level of sensitivity, sample throughput needs, and available resources.
Table 2: Comparison of SPE, LLE, and QuEChERS for this compound Extraction
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Selectivity | High; tunable with different sorbents. | Moderate; dependent on solvent choice and pH. | Good; dSPE step enhances cleanup. |
| Recovery | Generally high and reproducible. | Can be variable; prone to emulsion formation. | Good to excellent for a wide range of analytes. |
| Matrix Effects | Minimal due to effective cleanup. | Can be significant if cleanup is insufficient. | Generally low due to effective dSPE cleanup.[5] |
| Sample Throughput | Moderate; can be automated. | Low to moderate. | High; suitable for large sample batches.[6] |
| Solvent Consumption | Relatively low. | High. | Low to moderate. |
| Cost per Sample | Higher due to the cost of SPE cartridges. | Low; primarily solvent costs. | Low to moderate. |
| Ease of Use | Requires some expertise for method development. | Simple in principle, but can be labor-intensive. | Simple and straightforward protocol. |
| Environmental Impact | Moderate; generates plastic waste. | High due to large volumes of organic solvents. | Lower compared to LLE. |
Conclusion and Recommendations
For the extraction of this compound, the choice between SPE, LLE, and QuEChERS should be guided by the specific requirements of the analysis.
-
Solid-Phase Extraction (SPE) is recommended for applications requiring the highest level of selectivity and sensitivity, such as pharmacokinetic studies in complex matrices like plasma. The ability to fine-tune the sorbent chemistry and washing steps provides superior cleanup, minimizing matrix effects in subsequent LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) remains a viable, cost-effective option for less complex matrices or when high throughput is not a primary concern. Careful optimization of the extraction solvent and pH is crucial for achieving acceptable recovery and minimizing interferences.
-
QuEChERS offers an excellent balance of speed, efficiency, and cost, making it an ideal choice for high-throughput screening of this compound in a variety of biological samples, particularly in food safety and environmental monitoring applications.[5][6]
Ultimately, the optimal extraction technique for this compound will be the one that is validated to meet the specific performance requirements of the analytical method, ensuring the generation of reliable and accurate data for informed decision-making in research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
